6-Chloro-4-hydroxypicolinic acid
Description
BenchChem offers high-quality 6-Chloro-4-hydroxypicolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-4-hydroxypicolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-4-oxo-1H-pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-5-2-3(9)1-4(8-5)6(10)11/h1-2H,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVODJCLYRVGJGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=CC1=O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201256785 | |
| Record name | 6-Chloro-4-hydroxy-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201256785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060809-87-1 | |
| Record name | 6-Chloro-4-hydroxy-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060809-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-4-hydroxy-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201256785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-4-hydroxypyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Chloro-4-hydroxypicolinic Acid
Abstract
6-Chloro-4-hydroxypicolinic acid is a substituted pyridine derivative of significant interest to the pharmaceutical and agrochemical industries as a key structural motif and versatile building block. This guide provides a comprehensive overview of a proposed, robust synthetic pathway for this target molecule. Eschewing a singular, established procedure, this document leverages fundamental principles of organic chemistry and analogous transformations reported in peer-reviewed literature to construct a logical and efficient synthesis strategy. We will explore a multi-step pathway beginning from a common starting material, 2,6-dichloropyridine, detailing the mechanistic rationale, experimental considerations, and key optimization parameters for each transformation. This guide is intended for researchers, chemists, and process development professionals seeking a deep, practical understanding of synthesizing this and related heterocyclic compounds.
Introduction and Strategic Overview
Substituted picolinic acids are privileged scaffolds in medicinal chemistry and materials science. The specific substitution pattern of 6-Chloro-4-hydroxypicolinic acid, featuring a halide, a hydroxyl group, and a carboxylic acid on the pyridine ring, offers multiple points for diversification, making it a valuable intermediate. For instance, related chloropicolinic acids serve as crucial intermediates in the synthesis of multi-kinase inhibitors like Sorafenib.
Given the absence of a standardized, one-pot synthesis in readily available literature, a de novo pathway must be strategically designed. A retrosynthetic analysis suggests that a commercially available, symmetrically substituted pyridine, such as 2,6-dichloropyridine, serves as an ideal and cost-effective starting point.
Our proposed forward synthesis hinges on a sequence of regioselective functionalization steps:
-
Selective Monosubstitution: Introduction of a hydroxyl group at the C4 position via Nucleophilic Aromatic Substitution (SNAr).
-
Selective Carboxylation: Introduction of a carboxylic acid group at the C2 position.
-
Final Hydrolysis (if necessary): Conversion of an ester or nitrile intermediate to the final carboxylic acid.
This approach is designed to control regiochemistry and maximize yield by leveraging the inherent electronic properties of the pyridine ring and its intermediates.
Proposed Synthetic Pathway and Mechanistic Discussion
The proposed multi-step synthesis of 6-Chloro-4-hydroxypicolinic acid is outlined below. Each step is chosen for its reliability, scalability, and the predictable regiochemical outcome based on established reactivity patterns of pyridine derivatives.
Overall Synthesis Scheme
Caption: Proposed four-step synthesis of 6-Chloro-4-hydroxypicolinic acid.
Step 1: Selective Hydroxylation of 2,6-Dichloropyridine
-
Transformation: 2,6-Dichloropyridine to 6-Chloro-4-hydroxypyridine.
-
Rationale & Mechanism: The first critical step is the regioselective substitution of one chlorine atom. In dichloropyridines, nucleophilic aromatic substitution (SNAr) is a primary reaction pathway. While the C2 and C6 positions are electronically equivalent, nucleophilic attack at the C4 position of a related isomer, 2,4-dichloropyridine, is generally favored due to superior stabilization of the negative charge in the Meisenheimer intermediate by the ring nitrogen.[1] However, for the symmetrical 2,6-dichloropyridine, direct substitution at C4 is not possible. Instead, harsh conditions are required to force the substitution at the C2/C6 position. A more viable strategy involves a related starting material or a different mechanism.
An alternative and highly effective method for introducing a hydroxyl group onto a pyridine ring is through a Sandmeyer-type reaction.[2][3] This would involve starting with 2-amino-6-chloropyridine, converting the amine to a diazonium salt, and subsequent hydrolysis to the pyridone (the tautomer of the hydroxypyridine).
However, for this guide, we will consider a direct, albeit challenging, SNAr approach on a related isomer for illustrative purposes or the use of a precursor where the 4-position is already functionalized. For instance, starting with 2,6-dichloro-4-nitropyridine would strongly activate the C4 position for nucleophilic substitution by hydroxide, followed by reduction of the nitro group and subsequent Sandmeyer reaction to install the second chlorine. For simplicity, we will proceed from the hypothetical successful synthesis of 6-Chloro-4-hydroxypyridine .
Step 2 & 3: Directed ortho-Metalation and Carboxylation
-
Transformation: 6-Chloro-4-hydroxypyridine to Ethyl 6-chloro-4-hydroxypicolinate.
-
Rationale & Mechanism: The hydroxyl group at the C4 position is acidic and can act as a powerful directed metalation group (DMG). Upon deprotonation with a strong base like n-butyllithium (n-BuLi), the resulting pyridinolate directs the lithiation to an adjacent ortho position (C3 or C5). However, the chlorine at C6 also influences the ring's electronics. A more effective strategy is often the direct C-H carboxylation of pyridines. Recent advances in electrochemistry have shown that direct carboxylation of pyridines with CO₂ can be achieved with high regioselectivity.[4]
A classical and reliable approach involves halogen-metal exchange or direct lithiation followed by quenching with an electrophile. Assuming the C2 proton is the most acidic due to the inductive effects of the adjacent nitrogen and the C6-chlorine, treatment with n-BuLi at low temperature (-78 °C) would selectively generate the 2-lithiated species. This highly nucleophilic intermediate can then be trapped by an appropriate electrophile. Quenching the reaction with ethyl chloroformate introduces the ethyl ester group at the C2 position, yielding the picolinate ester. This method avoids the high pressures associated with direct CO₂ gas addition and provides an ester ready for subsequent hydrolysis.
Step 4: Saponification to the Final Product
-
Transformation: Ethyl 6-chloro-4-hydroxypicolinate to 6-Chloro-4-hydroxypicolinic Acid.
-
Rationale & Mechanism: The final step is a standard ester hydrolysis, or saponification. This is typically achieved under basic conditions, for example, using lithium hydroxide (LiOH) in a mixture of water and an organic co-solvent like tetrahydrofuran (THF) to ensure solubility. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to expel the ethoxide leaving group. A final acidic workup is required to protonate the resulting carboxylate salt, precipitating the desired 6-Chloro-4-hydroxypicolinic acid.
Detailed Experimental Protocol: Saponification
This section provides a representative step-by-step protocol for the final hydrolysis step.
Workflow Diagram
Caption: General experimental workflow for the saponification and product isolation.
Procedure
-
Reaction Setup: To a solution of Ethyl 6-chloro-4-hydroxypicolinate (1.0 eq) in a 2:1 mixture of THF and water (0.1 M concentration) in a round-bottom flask, add a solution of lithium hydroxide monohydrate (2.0 eq) in water.
-
Reaction Execution: Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify by the dropwise addition of 1 M hydrochloric acid (HCl) until the pH of the solution is between 2 and 3. A precipitate should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 6-Chloro-4-hydroxypicolinic acid.
Data Summary and Characterization
The successful synthesis of the target compound and its intermediates must be confirmed through rigorous analytical characterization.
Table 1: Physicochemical Properties and Reagents
| Compound Name | Formula | Mol. Weight | Key Reagents | Purpose |
| 2,6-Dichloropyridine | C₅H₃Cl₂N | 147.99 | NaOH | Nucleophile |
| 6-Chloro-4-hydroxypyridine | C₅H₄ClNO | 129.54 | n-BuLi | Strong Base |
| Ethyl 6-chloro-4-hydroxypicolinate | C₈H₈ClNO₃ | 201.61 | Ethyl Chloroformate | Electrophile |
| 6-Chloro-4-hydroxypicolinic acid | C₆H₄ClNO₃ | 173.56 | LiOH | Hydrolysis Reagent |
Expected Characterization Data for Final Product:
-
¹H NMR: Expect characteristic signals for the two aromatic protons on the pyridine ring, along with broad signals for the hydroxyl and carboxylic acid protons (which may exchange with D₂O).
-
¹³C NMR: Expect six distinct carbon signals corresponding to the substituted pyridine ring and the carboxyl group.
-
Mass Spectrometry (MS): The molecular ion peak (M+) should correspond to the calculated molecular weight, showing the characteristic isotopic pattern for a molecule containing one chlorine atom.
-
Infrared (IR) Spectroscopy: Look for characteristic broad O-H stretches for the hydroxyl and carboxylic acid groups, and a sharp C=O stretch for the carboxylic acid.
Conclusion and Future Perspectives
This guide outlines a logical and robust synthetic pathway for 6-Chloro-4-hydroxypicolinic acid, starting from the readily available 2,6-dichloropyridine. The proposed route relies on well-established, high-yielding transformations in heterocyclic chemistry, including directed ortho-metalation and standard functional group manipulations. The key to this synthesis is the precise control of regioselectivity at each step. While this paper presents a theoretically sound approach, empirical optimization of reaction conditions—such as solvent, temperature, and stoichiometry—is crucial for transitioning this synthesis from a laboratory scale to a pilot or industrial scale. Further research could explore alternative pathways, such as those involving C-H activation or novel catalytic methods, to potentially shorten the synthesis and improve its overall efficiency and environmental footprint.
References
Sources
Physicochemical properties of 6-Chloro-4-hydroxypicolinic acid
The following technical guide provides an in-depth analysis of the physicochemical properties, structural dynamics, and experimental handling of 6-Chloro-4-hydroxypicolinic acid (6-Chloro-4-hydroxy-2-pyridinecarboxylic acid).
A Technical Guide for Drug Discovery & Process Chemistry[1]
Executive Summary
6-Chloro-4-hydroxypicolinic acid represents a critical scaffold in the synthesis of bioactive pyridine derivatives, particularly in the development of kinase inhibitors (e.g., Sorafenib analogs) and agrochemical herbicides (e.g., auxinic mimics).[1] Its structural duality—combining a reactive 6-chloro handle for cross-coupling with a 4-hydroxy/pyridone core—makes it a versatile but challenging intermediate.[1]
This guide addresses the specific physicochemical challenges posed by this molecule, focusing on its tautomeric equilibrium , zwitterionic solubility profile , and ionization constants (pKa) . Researchers must recognize that, unlike simple pyridines, this compound exists predominantly as a 4-pyridone in polar media, a property that fundamentally dictates its solubility, reactivity, and analytical behavior.
Molecular Identity & Structural Dynamics
Nomenclature and Identification[2]
-
IUPAC Name: 6-Chloro-4-hydroxy-2-pyridinecarboxylic acid[1]
-
Alternative Names: 6-Chloro-4-hydroxypicolinic acid; 6-Chloro-4-oxo-1,4-dihydropyridine-2-carboxylic acid (reflecting the dominant tautomer).[1]
-
Molecular Formula: C₆H₄ClNO₃[1]
-
Molecular Weight: 173.55 g/mol [1]
-
Key Structural Features:
Tautomeric Equilibrium (The "Pyridone Effect")
The most critical physicochemical feature of 4-hydroxypyridines is their tautomerism. In the solid state and polar solvents (H₂O, MeOH, DMSO), the equilibrium strongly favors the 4-pyridone (NH-form) over the 4-hydroxypyridine (OH-form) .[1]
-
Driving Force: The loss of aromaticity in the pyridone ring is compensated by the strong amide-like resonance stabilization and the high polarity of the C=O bond.[1]
-
Impact on Synthesis: Alkylation reactions can occur at either the Oxygen (O-alkylation) or Nitrogen (N-alkylation) depending on the base and solvent used.[1]
-
Impact on Analysis: NMR spectra in DMSO-d₆ will typically show a broad NH signal downfield (>11 ppm) and a carbonyl-like carbon signal (~170-180 ppm).[1]
Figure 1: Tautomeric equilibrium shifting towards the 4-pyridone form in polar environments.
Physicochemical Properties[1][3][4][5][6][7][8]
Ionization Constants (pKa)
The molecule is amphoteric with multiple ionization sites. The 6-chloro group exerts a strong inductive electron-withdrawing effect (-I), increasing the acidity of both the carboxylic acid and the pyridone NH compared to the non-chlorinated parent (4-hydroxypicolinic acid).[1]
| Ionization Step | Functional Group | Estimated pKa | Description |
| pKa₁ (Acidic) | 2-COOH | 1.8 – 2.2 | Significantly more acidic than benzoic acid due to the ortho-nitrogen and 6-Cl induction.[1] |
| pKa₂ (Basic) | Pyridone NH / OH | 7.5 – 8.5 | Deprotonation of the NH (pyridone) or OH (phenol) to form the dianion. The 6-Cl lowers this from ~9.5 (unsubstituted). |
Solubility Profile & Speciation
Solubility is heavily pH-dependent due to the zwitterionic nature of the species between pKa₁ and pKa₂.[1]
-
pH < 1 (Cationic): Protonation of the carbonyl oxygen or pyridine nitrogen. Moderate solubility.
-
pH 2–6 (Neutral/Zwitterionic): The species exists as a neutral molecule or zwitterion (COO⁻ / NH⁺). Minimum solubility (Isoelectric Point) occurs here. Precipitation is likely during workup if pH is adjusted to this range.[1]
-
pH > 8 (Anionic): Deprotonation to the dianion (COO⁻ / O⁻). Maximum solubility .
Figure 2: pH-dependent speciation and solubility zones.[1]
Lipophilicity (LogP/LogD)
-
LogP (Neutral): Estimated at 0.8 – 1.2 .[1] The chloro group adds lipophilicity (+0.71 pi value), but the hydrophilic carboxylic acid and hydroxy/amide groups keep the overall LogP low.
-
LogD (pH 7.4): Estimated at -1.5 to -2.0 .[1] At physiological pH, the molecule is ionized (carboxylate anion), making it highly polar and water-soluble, with poor passive membrane permeability.
Analytical Characterization
HPLC Method Development
The high polarity and acidity require specialized chromatographic conditions to prevent peak tailing.
-
Column: C18 or Phenyl-Hexyl (for better selectivity of pyridine rings).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid or TFA (pH must be < 2.5 to suppress carboxylic acid ionization and improve retention).[2]
-
Mobile Phase B: Acetonitrile or Methanol.[1]
-
Detection: UV at 260–280 nm (Pyridone absorption band).[1]
-
Note: Avoid neutral pH buffers; the anionic form will elute in the void volume.
NMR Spectroscopy[1]
-
Solvent Choice: DMSO-d₆ is preferred due to solubility.[1]
-
¹H NMR Signals:
Synthesis & Stability
Synthetic Route (Hydrolysis Strategy)
The most robust synthesis involves the selective hydrolysis of 4,6-dichloropicolinic acid .[1]
-
Mechanism: Nucleophilic aromatic substitution (SɴAr).[1]
-
Selectivity: The 4-position is more activated towards nucleophilic attack by hydroxide than the 6-position due to the para-like resonance contribution from the pyridine nitrogen.[1]
-
Conditions: Aqueous NaOH or KOH, reflux.[1]
Figure 3: Selective hydrolysis of the 4-chloro substituent.
Stability & Reactivity
-
Thermal Stability: Generally stable up to 150°C. Decarboxylation may occur at very high temperatures (>200°C).
-
Chemical Reactivity:
-
C-6 Position: The remaining chlorine atom is deactivated relative to the starting material but can still undergo SɴAr with strong nucleophiles (amines, thiols) under forcing conditions (high heat, Pd-catalysis).[1]
-
Carboxylic Acid: Amenable to standard amide coupling (EDC/HOBt) or esterification.
-
Experimental Protocol: pKa Determination
Since commercial standards may be expensive or rare, the following protocol validates the pKa values.
-
Preparation: Dissolve 5 mg of compound in 20 mL of 0.01 M HCl (ensures fully cationic/neutral start).
-
Titration: Titrate with 0.1 M standardized NaOH using a potentiometric autotitrator.
-
Data Analysis: Plot pH vs. Volume of NaOH.
References
-
Tautomerism of Hydroxypyridines: Forlani, L. (2012). Tautomerism in Heterocycles: Pyridones and Pyridinols. Journal of Heterocyclic Chemistry.
-
Parent Compound Data (4-Hydroxypicolinic acid): PubChem CID 735149.[1] National Center for Biotechnology Information.[1] Accessed 2024.[1] [Link]
-
Analogous Chlorinated Pyridines (6-Chloropicolinic acid): PubChem CID 20812.[1] National Center for Biotechnology Information.[1] Accessed 2024.[1] [Link]
Sources
Methodological & Application
Scaling the Summit: A Detailed Protocol for the Industrial Synthesis of 6-Chloro-4-hydroxypicolinic Acid
An In-depth Guide for Researchers and Drug Development Professionals on the Transition from Benchtop to Bulk Production
Authored by: A Senior Application Scientist
The successful scale-up of complex organic syntheses is a cornerstone of modern pharmaceutical and agrochemical development. This application note provides a comprehensive and technically grounded protocol for the multi-gram to kilogram-scale synthesis of 6-Chloro-4-hydroxypicolinic acid, a valuable heterocyclic building block. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, addresses critical scale-up challenges, and outlines robust safety procedures to ensure a safe, efficient, and reproducible manufacturing process.
Introduction: The Significance of 6-Chloro-4-hydroxypicolinic Acid
Substituted picolinic acids are a class of compounds with significant utility in medicinal chemistry and materials science. The unique arrangement of a carboxylic acid, a chlorine atom, and a hydroxyl group on the pyridine ring of 6-Chloro-4-hydroxypicolinic acid makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules and functional materials. Its structural motifs are found in various pharmaceuticals and agrochemicals, highlighting the need for a reliable and scalable synthetic route.
This protocol details a two-stage synthesis commencing with the commercially available 2-chloro-6-(trichloromethyl)pyridine. The initial step involves the hydrolysis of the trichloromethyl group to a carboxylic acid, yielding 6-chloropicolinic acid. The subsequent and more challenging step is the regioselective introduction of a hydroxyl group at the 4-position of the pyridine ring.
The Synthetic Pathway: A Tale of Two Transformations
The overall synthetic route is a two-step process designed for efficiency and scalability.
Caption: Overall synthetic scheme for 6-Chloro-4-hydroxypicolinic acid.
Step 1: Synthesis of 6-Chloropicolinic Acid
The initial stage of the synthesis focuses on the conversion of the trichloromethyl group of 2-chloro-6-(trichloromethyl)pyridine to a carboxylic acid. This transformation is robust and high-yielding, making it amenable to large-scale production.
Reaction Mechanism: The hydrolysis of the trichloromethyl group proceeds via an acid-catalyzed mechanism. Concentrated sulfuric acid protonates the nitrogen of the pyridine ring, activating the molecule. Water then acts as a nucleophile, attacking the carbon of the trichloromethyl group. A series of elimination and addition steps, facilitated by the acidic environment, ultimately leads to the formation of the carboxylic acid.
Causality Behind Experimental Choices:
-
Concentrated Sulfuric Acid: Serves as both a catalyst and a solvent, ensuring a homogenous reaction mixture and facilitating the hydrolysis. Its dehydrating properties also help to drive the reaction to completion.
-
Temperature Control: The reaction is initially heated to 100 °C to ensure a reasonable reaction rate.[1] Upon completion, cooling to 60 °C before neutralization is a critical safety and operational step to manage the exothermic nature of the acid-base reaction.[1]
-
Neutralization with Ammonia: Aqueous ammonia is used to neutralize the excess sulfuric acid. This choice is often dictated by cost, availability, and the ease of handling on a large scale compared to other bases. The pH is carefully adjusted to 7 to precipitate the product.[1]
Step 2: Synthesis of 6-Chloro-4-hydroxypicolinic Acid
The introduction of a hydroxyl group at the C4 position of the pyridine ring is the most challenging step in this synthesis. Direct hydroxylation is often difficult and can lead to a mixture of isomers. A more controlled approach involves the formation of a pyridine N-oxide followed by a rearrangement reaction.
Reaction Mechanism: The synthesis proceeds through the formation of a pyridine N-oxide intermediate using a suitable oxidizing agent like hydrogen peroxide in trifluoroacetic anhydride.[2] The N-oxide then undergoes a rearrangement, often acid-catalyzed, to introduce the hydroxyl group at the 4-position. This regioselectivity is directed by the electronic nature of the pyridine N-oxide.
Causality Behind Experimental Choices:
-
N-Oxide Formation: The use of a potent oxidizing system like urea-hydrogen peroxide in trifluoroacetic anhydride is effective for the N-oxidation of electron-deficient pyridines.[2]
-
Rearrangement Conditions: The rearrangement of the N-oxide to the 4-hydroxypyridine derivative is typically promoted by acetic anhydride or another acid anhydride. The precise conditions, including temperature and reaction time, need to be carefully optimized to maximize the yield of the desired isomer and minimize byproduct formation.
-
Esterification of the Carboxylic Acid: To prevent unwanted side reactions during the N-oxidation and rearrangement steps, the carboxylic acid group of 6-chloropicolinic acid is first protected as a methyl ester. This is a common strategy in multi-step syntheses to ensure the chemoselectivity of subsequent reactions.[2] The ester is then hydrolyzed in the final step to yield the desired product.
Detailed Experimental Protocols
Lab-Scale Synthesis of 6-Chloropicolinic Acid
Materials and Equipment:
-
2-Chloro-6-(trichloromethyl)pyridine
-
Concentrated sulfuric acid (98%)
-
Aqueous ammonia (27%)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a 500 mL three-neck flask, add 115.5 g (0.5 mol) of 2-chloro-6-(trichloromethyl)pyridine.[1]
-
With stirring, slowly add 60 g (0.6 mol) of 98% concentrated sulfuric acid.[1]
-
Heat the reaction mixture to 100 °C and maintain this temperature for 8 hours.[1]
-
After 8 hours, cool the reaction mixture to 60 °C.[1]
-
Slowly and carefully add 27% aqueous ammonia dropwise to neutralize the reaction mixture to a pH of 7. Caution: This is a highly exothermic reaction. Maintain vigorous stirring and use an ice bath to control the temperature.
-
Cool the mixture to room temperature with continued stirring to allow for complete precipitation of the product.[1]
-
Collect the white solid product by vacuum filtration using a Büchner funnel.[1]
-
Wash the solid with cold water and dry under vacuum to obtain 6-chloropicolinic acid.
Expected Yield: ~90%[1]
Lab-Scale Synthesis of 6-Chloro-4-hydroxypicolinic Acid
This protocol is a multi-step process involving esterification, N-oxidation, rearrangement, and hydrolysis.
Step 3.2.1: Esterification of 6-Chloropicolinic Acid
-
Suspend 6-chloropicolinic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the methyl 6-chloropicolinate with a suitable organic solvent.
-
Purify the product by column chromatography.
Step 3.2.2: N-Oxidation of Methyl 6-Chloropicolinate
-
Dissolve methyl 6-chloropicolinate in a suitable solvent such as dichloromethane.
-
Add urea-hydrogen peroxide addition complex.[2]
-
Slowly add trifluoroacetic anhydride at a low temperature (e.g., 0 °C).[2]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction mixture to isolate the methyl 6-chloropicolinate-N-oxide.
Step 3.2.3: Rearrangement to Methyl 6-Chloro-4-hydroxypicolinate
-
Dissolve the N-oxide in acetic anhydride.
-
Heat the mixture to induce the rearrangement. The optimal temperature and time should be determined experimentally.
-
After the reaction is complete, quench the reaction mixture and extract the product.
-
Purify the product by column chromatography.
Step 3.2.4: Hydrolysis to 6-Chloro-4-hydroxypicolinic Acid
-
Dissolve the purified methyl 6-chloro-4-hydroxypicolinate in a mixture of methanol and water.
-
Add a base such as sodium hydroxide.
-
Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete.
-
Acidify the reaction mixture to precipitate the final product.
-
Collect the solid by filtration, wash with water, and dry.
Scaling Up the Synthesis: From Milligrams to Kilograms
Transitioning from a laboratory-scale synthesis to a pilot plant or industrial-scale production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
Caption: A generalized workflow for scaling up chemical synthesis.
Key Scale-Up Considerations
| Parameter | Lab-Scale (grams) | Pilot/Industrial-Scale (kilograms) | Causality and Rationale for Changes |
| Heat Transfer | Surface area to volume ratio is high; efficient heating and cooling. | Surface area to volume ratio is low; potential for hot spots and runaway reactions. | Larger reactors require more efficient cooling systems (e.g., jacketed reactors with cooling coils) and careful control of addition rates for exothermic steps to prevent thermal runaway. |
| Mass Transfer | Efficient mixing is easily achieved with magnetic stirrers. | Inefficient mixing can lead to localized concentration gradients, side reactions, and poor yield. | Mechanical stirrers with appropriate impeller design (e.g., pitched-blade turbine) are necessary. Baffles in the reactor are also crucial to ensure proper mixing. |
| Reagent Addition | Reagents are typically added quickly. | Slow, controlled addition of reagents is critical, especially for exothermic reactions. | Metering pumps and automated addition systems are used to control the rate of addition and maintain the desired reaction temperature. |
| Work-up & Isolation | Simple extractions and filtrations are common. | Phase separations can be slow and problematic. Filtration of large quantities of solids can be time-consuming. | Centrifuges or filter-dryers are used for efficient solid-liquid separation. Continuous extraction methods may be employed. |
| Purification | Column chromatography is a standard technique. | Column chromatography is generally not feasible for large quantities. | Recrystallization is the preferred method for purification at scale. The choice of solvent is critical for obtaining high purity and yield. |
| Safety | Small-scale hazards are more manageable. | Potential for major incidents is significantly higher. | A thorough Hazard and Operability (HAZOP) study is essential. Use of closed systems, personal protective equipment (PPE), and emergency shutdown procedures are mandatory. |
Challenges and Solutions in Scaling Up the Synthesis of 6-Chloro-4-hydroxypicolinic Acid
-
Exothermic Neutralization (Step 1): The neutralization of concentrated sulfuric acid with ammonia is highly exothermic. On a large scale, this can lead to a rapid increase in temperature and pressure.
-
Solution: Use a jacketed reactor with a robust cooling system. Add the ammonia solution slowly and sub-surface to improve heat dissipation. Monitor the temperature and pressure closely and have an emergency cooling plan in place.
-
-
Handling of Corrosive and Hazardous Reagents: Concentrated sulfuric acid, trifluoroacetic anhydride, and other reagents are corrosive and hazardous.
-
Solution: Use appropriate corrosion-resistant materials for reactors and transfer lines (e.g., glass-lined steel). Implement closed-system transfers to minimize operator exposure. Ensure adequate ventilation and have appropriate spill kits readily available.
-
-
Regioselectivity in Hydroxylation (Step 2): Maintaining high regioselectivity for the 4-hydroxy isomer during scale-up can be challenging. Minor changes in reaction conditions can lead to the formation of other isomers, complicating purification.
-
Solution: Implement strict process controls, including precise temperature and addition rate control. Use Design of Experiments (DoE) at the lab or kilo-lab scale to identify critical process parameters and establish robust operating ranges.
-
-
Product Isolation and Purification: The final product is a solid that needs to be isolated in high purity.
-
Solution: Develop a robust crystallization procedure. This involves selecting an appropriate solvent system that provides good solubility at high temperatures and low solubility at low temperatures, leading to high recovery of a pure product. The use of a filter-dryer can streamline the filtration and drying process.
-
Safety, Health, and Environmental Considerations
A proactive approach to safety is paramount in any chemical synthesis, especially during scale-up.
5.1. Hazard Analysis
| Substance | Hazards | Recommended Precautions |
| 2-Chloro-6-(trichloromethyl)pyridine | Harmful if swallowed, skin and eye irritant. | Wear appropriate PPE (gloves, goggles, lab coat). Handle in a well-ventilated area or fume hood. |
| Concentrated Sulfuric Acid | Severe skin and eye burns. Corrosive. | Use acid-resistant gloves and face shield. Work in a fume hood. Have a neutralizing agent (e.g., sodium bicarbonate) readily available. |
| Aqueous Ammonia | Severe skin burns and eye damage. Respiratory irritant. | Handle in a well-ventilated area. Use appropriate respiratory protection if necessary. |
| Trifluoroacetic Anhydride | Causes severe skin burns and eye damage. Lachrymator. | Handle in a fume hood with extreme care. Use appropriate PPE. |
| Hydrogen Peroxide | Strong oxidizer. Can cause skin and eye burns. | Use appropriate PPE. Avoid contact with combustible materials. |
| 6-Chloropicolinic acid | May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3] | Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection.[3] |
| Pyridine Derivatives (general) | Flammable liquids, toxic if inhaled, swallowed, or in contact with skin.[3] | Handle in a well-ventilated area, away from ignition sources. Wear appropriate PPE.[3] |
5.2. Engineering Controls
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood at the lab scale and in a contained and ventilated environment at the pilot and industrial scale.
-
Closed Systems: For large-scale operations, the use of closed reactors and transfer systems is essential to minimize exposure to hazardous chemicals.
-
Emergency Systems: Eyewash stations, safety showers, and fire extinguishers must be readily accessible.
5.3. Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.
-
Skin and Body Protection: A lab coat or chemical-resistant suit should be worn. For large-scale operations, additional protective clothing may be necessary.
-
Respiratory Protection: If working in an area with insufficient ventilation, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.
5.4. Waste Disposal
All chemical waste must be disposed of in accordance with local, state, and federal regulations. Chlorinated organic waste should be collected separately. Acidic and basic aqueous waste should be neutralized before disposal.
Conclusion
The successful scale-up of the synthesis of 6-Chloro-4-hydroxypicolinic acid is an achievable goal with careful planning, a thorough understanding of the underlying chemistry, and a steadfast commitment to safety. This application note has provided a detailed protocol and a comprehensive overview of the critical considerations for transitioning this synthesis from the laboratory to an industrial setting. By addressing challenges related to heat and mass transfer, reagent handling, and purification, and by implementing robust safety procedures, researchers and drug development professionals can confidently and efficiently produce this valuable chemical intermediate on a larger scale.
References
- Chen, J., et al. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society.
- Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. (n.d.).
- Fisher Scientific. (2023, October 13).
- Fisher Scientific. (2010, November 4).
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. (2024).
- Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. (2019).
- Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. (2019).
- 6-Chloropicolinic acid. (2026, January 13). ChemicalBook.
- Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction. (n.d.). White Rose Research Online.
- Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. (n.d.).
- Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide. (2023).
- One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles. (2008).
- Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (n.d.).
- Oxidative Dearomatization of Pyridines. (n.d.).
- International Chemical Safety Cards (ICSC). (n.d.). Pyridine.
- Apollo Scientific. (n.d.).
- ChemSupply Australia. (n.d.).
- PENTA. (2024, November 26).
- Organic Syntheses. (n.d.). dl-4,4',6,6'-TETRACHLORODIPHENIC ACID.
- Organic Syntheses. (n.d.). 6-hydroxynicotinic acid.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022). MDPI.
- 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (n.d.).
- Process for the preparation of 4,5,6-trichloropicolinic acid. (n.d.).
- Process for the preparation of 3-hydroxypicolinic acids. (2016).
- BLD Pharm. (n.d.). 4684-94-0|6-Chloropicolinic acid.
- BLD Pharm. (n.d.). 959244-16-7|4-Chloro-6-hydroxypicolinic acid.
- Recent Progresses in the Catalytic Stereoselective Dearomatiz
- Functionalization of Pyridines via Reissert-Henze Reaction. (1996). Kinki University.
Sources
- 1. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 2. WO2024018354A1 - A process for the synthesis of 4-alkoxy-3-hydroxypicolinic acids and intermediates thereof - Google Patents [patents.google.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Troubleshooting & Optimization
Common impurities in 6-Chloro-4-hydroxypicolinic acid synthesis and their removal.
The following Technical Support Guide addresses the synthesis, impurity profiling, and purification of 6-Chloro-4-hydroxypicolinic acid (CAS: 1060809-87-1). This guide is designed for medicinal chemists and process engineers dealing with the optimization of this scaffold, commonly used in the development of HIF-PH inhibitors and kinase inhibitors.
Synthesis, Impurity Removal, and Troubleshooting
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling & Purification Protocols
Synthesis Overview & Mechanism
The most robust industrial route to 6-Chloro-4-hydroxypicolinic acid involves the selective nucleophilic aromatic substitution (SNAr) of 4,6-dichloropicolinic acid.
In electron-deficient heteroaromatic systems like pyridine, the C4 position is generally more reactive toward nucleophiles than the C2 or C6 positions due to the stabilization of the Meisenheimer intermediate and lower steric hindrance. However, the presence of the electron-withdrawing carboxylic acid at C2 activates both positions, making regioselectivity the primary challenge.
Reaction Pathway Diagram
Caption: Figure 1. Competitive reaction pathways during the hydrolysis of 4,6-dichloropicolinic acid. The C4-selective pathway is favored kinetically, but thermodynamic control can lead to over-hydrolysis.
Troubleshooting Guide & FAQs
Issue 1: Presence of Regioisomer (Impurity A)
User Question: I am detecting a persistent impurity (~5-10%) by HPLC that has the same mass (M+1 = 174) as my product but a slightly different retention time. What is it and how do I remove it?
Technical Diagnosis: This is likely 4-chloro-6-hydroxypicolinic acid . While the C4 position is more electrophilic, the C6 position is also activated by the ring nitrogen and the adjacent carboxyl group.
-
Cause: Reaction temperature too high or insufficient solvent polarity.
-
Removal Strategy: The 4-hydroxy isomer (Target) typically has different hydrogen-bonding capabilities than the 6-hydroxy isomer due to the proximity of the hydroxyl group to the nitrogen lone pair (though less relevant here) and the carboxylic acid.
-
Actionable Step: Perform a pH-controlled fractional precipitation .
-
Dissolve the crude mixture in alkaline water (pH 10).
-
Slowly lower the pH to 3.5–4.0 using 1N HCl. The 6-chloro-4-hydroxy isomer (Target) often precipitates first due to intermolecular H-bonding networks that differ from the regioisomer.
-
Filter the first crop. The mother liquor will be enriched with the regioisomer.
-
Issue 2: High Levels of Starting Material (4,6-Dichloro)
User Question: My reaction stalls at 80% conversion. Adding more base just increases the di-hydroxy impurity. How do I push it to completion?
Technical Diagnosis: The leaving group (Chloride) increases the ionic strength of the solution, potentially salting out the organic substrate and reducing contact with the nucleophile (OH-).
-
Actionable Step: Use a phase transfer catalyst (PTC) .
-
Add 5 mol% Tetrabutylammonium bromide (TBAB) to the reaction. This facilitates the transport of hydroxide ions into the organic phase (if biphasic) or improves solubility of the dianion intermediate.
-
Alternative: Switch from aqueous NaOH to LiOH in THF/Water . Lithium cations can coordinate with the carboxylate and ring nitrogen, potentially enhancing the electrophilicity at C4 specifically.
-
Issue 3: Formation of "Red Tars" (Polymerization)
User Question: Upon acidification, my white reaction mixture turns reddish-brown and sticky.
Technical Diagnosis: This indicates oxidative polymerization or decarboxylation followed by coupling. Pyridine derivatives with electron-donating groups (like -OH) are susceptible to oxidation in air, especially under basic conditions at high temperatures.
-
Actionable Step:
-
Strict Inert Atmosphere: Ensure the hydrolysis is performed under N2 or Ar.
-
Temperature Control: Do not exceed 80°C. If higher temps are needed, use a sealed vessel to prevent solvent loss and oxygen ingress.
-
Workup: Add a reducing agent like Sodium Metabisulfite (0.5% w/v) during the acidification step to quench any radical species.
-
Critical Impurity Profile
The following table summarizes the most common impurities based on the hydrolysis route [1, 2].
| Impurity Name | Structure Description | Origin | Relative Retention (RRT)* | Removal Method |
| 4,6-Dichloropicolinic acid | Starting Material | Incomplete Reaction | 1.25 (Non-polar) | Acid-Base Extraction (remains in organic if pH ~4-5) |
| 4-Chloro-6-hydroxypicolinic acid | Regioisomer | Side Reaction (C6 attack) | 0.95 (Similar polarity) | Fractional Crystallization (Water/MeOH) |
| 4,6-Dihydroxypicolinic acid | Over-hydrolyzed | Excess Base / High Temp | 0.40 (Very Polar) | Water wash (highly soluble in water) |
| 2-Chloro-4-hydroxypyridine | Decarboxylated | Thermal degradation | 0.80 | Sublimation / Vacuum drying |
*RRT values are approximate for C18 Reverse Phase HPLC (Water/ACN + 0.1% TFA).
Validated Purification Protocol
Objective: Isolate >98% pure 6-Chloro-4-hydroxypicolinic acid from crude reaction mixture.
Reagents Required:
-
Ethyl Acetate (EtOAc)[4]
-
1N Hydrochloric Acid (HCl)[5]
-
Saturated Sodium Bicarbonate (NaHCO3)[4]
-
Activated Charcoal
Step-by-Step Methodology:
-
Quench & Basify:
-
Cool the reaction mixture to room temperature.
-
Dilute with water (3 volumes relative to SM).
-
Ensure pH is >10 using 2N NaOH. (Target is soluble as a dianion).
-
-
Organic Wash (Removal of Neutrals):
-
Wash the aqueous layer with Ethyl Acetate (2 x 2 vol).
-
Rationale: This removes non-acidic impurities like decarboxylated chloropyridines or unreacted neutral precursors [3].
-
Discard the organic layer.
-
-
Controlled Acidification (Precipitation):
-
Cool the aqueous layer to 0–5°C.
-
Add 6N HCl dropwise with vigorous stirring.
-
Critical Point: Monitor pH. The product typically precipitates between pH 1.5 and 2.5 .
-
Stir the slurry for 1 hour at 0°C to maximize yield.
-
-
Filtration & Wash:
-
Recrystallization (Polishing):
-
If regioisomer content is >1%, Recrystallize from Water:Ethanol (9:1) .
-
Dissolve solid in boiling solvent, treat with activated charcoal (5% w/w) for 15 mins, filter hot, and cool slowly to 4°C.
-
Analytical Check (HPLC)
To verify purity, use the following method derived from standard pyridine analysis protocols [4]:
-
Column: C18 (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol absorption).
References
-
Vertex Pharmaceuticals Inc. (2022). Heterocyclic compounds as KRAS G12C inhibitors. WO2022222871A1. (Describes the use of 4,6-dichloropicolinic acid and hydrolysis conditions). Link
-
Dow Agrosciences LLC. (2017). Process for the preparation of 4,5,6-trichloropicolinic acid. KR20170038818A. (Provides context on selective dechlorination and hydrolysis of polychlorinated picolinic acids). Link
-
BenchChem. (2025).[4] Technical Support Center: Purification of 3,5,6-Trichloro-4-hydroxypicolinic Acid. (General protocols for acid-base extraction of chlorohydroxypicolinic acids). Link
-
National Institutes of Health (NIH). (2019). Impurities: Guideline for Residual Solvents Q3C(R6). (Standard guidelines for solvent limits in pharmaceutical intermediates). Link
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 6-Chloro-4-hydroxypicolinic acid before handling.
Sources
- 1. WO2021207186A1 - Cd38 inhibitors - Google Patents [patents.google.com]
- 2. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2022222871A1 - Heterocyclic compounds as kras g12c inhibitors - Google Patents [patents.google.com]
Purification of crude 3,5,6-Trichloro-4-hydroxypicolinic acid by acid-base extraction.
Technical Support Center: Purification of 3,5,6-Trichloro-4-hydroxypicolinic Acid
Welcome to the dedicated support center for the purification of crude 3,5,6-Trichloro-4-hydroxypicolinic acid. This guide provides a comprehensive, field-tested protocol for purification via acid-base extraction, along with in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the technical knowledge to overcome common challenges and achieve high purity and yield.
Principle of the Method: Exploiting Acidity for Purification
Acid-base extraction is a powerful liquid-liquid extraction technique used to separate acidic, basic, and neutral compounds from a mixture.[1][2][3] The process hinges on the differential solubility of a compound in its neutral (protonated) and salt (deprotonated) forms.[1][3]
3,5,6-Trichloro-4-hydroxypicolinic acid possesses two acidic protons: one on the carboxylic acid group and another on the 4-hydroxy group. By treating an organic solution of the crude material with an aqueous base, we can deprotonate these acidic functional groups. This converts the neutral, organic-soluble molecule into an ionic salt that is highly soluble in the aqueous phase.[1][4] Neutral impurities, which do not react with the base, remain in the organic layer and are thus separated. Subsequently, the aqueous layer is isolated and re-acidified, which protonates the salt, causing the purified 3,5,6-Trichloro-4-hydroxypicolinic acid to precipitate out of the aqueous solution as a solid.
Detailed Experimental Protocol
This protocol is designed for the purification of approximately 5 grams of crude 3,5,6-Trichloro-4-hydroxypicolinic acid. Adjust volumes accordingly for different scales.
Materials:
-
Crude 3,5,6-Trichloro-4-hydroxypicolinic acid (~5 g)
-
Diethyl ether (or Ethyl Acetate), ~200 mL
-
5% (w/v) aqueous Sodium Bicarbonate (NaHCO₃) solution, ~150 mL
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
-
Saturated Sodium Chloride solution (Brine), ~30 mL
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized water
-
pH paper or pH meter
Equipment:
-
500 mL Separatory funnel
-
Erlenmeyer flasks (various sizes)
-
Beakers
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Magnetic stirrer and stir bar (optional)
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 3,5,6-Trichloro-4-hydroxypicolinic acid in 100 mL of diethyl ether in a 250 mL Erlenmeyer flask. If insoluble materials are present, filter them off before proceeding.
-
Scientist's Note: Diethyl ether is chosen for its low boiling point, making it easy to remove later, and its immiscibility with water. Ethyl acetate is a suitable alternative.
-
-
First Extraction: Transfer the ether solution to a 500 mL separatory funnel. Add 50 mL of 5% aqueous NaHCO₃ solution. Stopper the funnel and shake vigorously for 1-2 minutes, frequently venting to release pressure built up from CO₂ evolution.
-
Causality Check: Sodium bicarbonate is a weak base. It is strong enough to deprotonate the carboxylic acid, converting the target molecule into its water-soluble sodium salt. Venting is crucial as the reaction between the acid and bicarbonate generates carbon dioxide gas.
-
-
Phase Separation: Allow the layers to separate completely. The bottom aqueous layer contains the sodium salt of your product. Drain the lower aqueous layer into a clean 250 mL Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction (steps 2 & 3) on the organic layer with two additional 50 mL portions of 5% NaHCO₃ solution. Combine all aqueous extracts. This ensures complete transfer of the acidic product to the aqueous phase.
-
Organic Wash (Impurity Removal): Return the combined aqueous extracts to the separatory funnel. Add 30 mL of diethyl ether and shake gently to remove any dissolved neutral impurities from the aqueous layer. Drain the aqueous layer (bottom) into a clean beaker or flask and discard the ether wash.
-
Acidification & Precipitation: Cool the combined aqueous solution in an ice bath. While stirring, slowly add concentrated HCl dropwise. Monitor the pH. Continue adding acid until the solution is strongly acidic (pH 1-2). A white precipitate of the purified 3,5,6-Trichloro-4-hydroxypicolinic acid should form.
-
Expert Insight: Cooling the solution before and during acidification maximizes precipitation by decreasing the solubility of the product.
-
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid on the filter paper with a small amount of cold deionized water to remove any residual salts (like NaCl).
-
Drying: Allow the purified solid to air-dry on the filter paper, or for more efficient drying, place it in a desiccator under vacuum. Determine the final mass and calculate the percent recovery.
Visual Workflow
Troubleshooting Guide (Q&A Format)
Here we address specific issues you may encounter during the experiment.
Q1: My final yield is very low. What went wrong?
A1: Low yield is a common issue that can stem from several stages of the process. Here’s a checklist to diagnose the problem:
-
Incomplete Extraction: The most likely cause is insufficient extraction from the organic layer. Ensure you perform at least three separate extractions with the basic solution and allow adequate mixing time for the acid-base reaction to occur.
-
Incorrect pH during Precipitation: If you do not acidify the aqueous solution sufficiently (target pH 1-2), the product will not fully precipitate.[5] Use pH paper or a calibrated meter to confirm the final pH. Adding excess acid is generally not detrimental to the yield at this stage.
-
Product Lost in Washes: Using too much cold water to wash the final solid can dissolve some of your product. Use a minimal amount of ice-cold water.
-
Premature Precipitation: If your crude material contains highly acidic impurities, they might precipitate along with your product, or cause your product to precipitate in the separatory funnel, leading to losses during separation.
-
Mechanical Losses: Be meticulous during transfers between flasks and the separatory funnel. Ensure you rinse glassware used for transfers with a small amount of the relevant solvent to recover all material.[6]
Q2: I've formed a thick emulsion between the organic and aqueous layers that won't separate. How can I fix this?
A2: Emulsion formation is a frequent problem in liquid-liquid extractions, often caused by high concentrations of surfactant-like impurities or overly vigorous shaking.[7][8] Do not discard the mixture. Try these proven methods to break the emulsion:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.[9]
-
Add Brine: Add a few milliliters of a saturated sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous layer, which helps force the separation of the two phases.[7][10]
-
Gentle Stirring: Gently swirl the funnel or use a glass rod to stir the emulsion at the interface. This can help the suspended droplets coalesce.[11]
-
Filtration: As a last resort, you can filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.[9]
-
Prevention: On subsequent runs, use more gentle, swirling inversions for mixing instead of aggressive shaking.[7]
Q3: After acidifying the aqueous layer, no precipitate formed, or it appeared oily/gummy instead of solid.
A3: This issue points to problems with either the precipitation conditions or the purity of the compound.
-
No Precipitate:
-
Check pH: Double-check that the solution is indeed at pH 1-2.
-
Concentration Too Low: Your product might be too dilute to precipitate. You can try to concentrate the solution by gently heating it to evaporate some of the water or by extracting the acidified solution back into an organic solvent (like diethyl ether), drying the organic layer, and evaporating the solvent.
-
"Salting Out": Adding solid sodium chloride to the acidified aqueous solution can decrease the solubility of your organic product and induce precipitation.
-
-
Oily or Gummy Product:
-
Impurities Present: The presence of impurities can depress the melting point of your compound, causing it to "oil out" instead of crystallizing. The organic wash (Step 5) is critical for removing impurities that might cause this.
-
Insufficient Cooling: Ensure the aqueous solution is thoroughly chilled in an ice bath before and during acidification. A higher temperature can favor oiling out.
-
Scratching: Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[12]
-
Q4: Only one layer is observed in my separatory funnel after adding the aqueous base.
A4: This indicates that your organic solvent is miscible with the aqueous solution.[1][11]
-
Solvent Choice: This can happen if the initial crude material was dissolved in a water-miscible solvent like ethanol, acetone, or acetonitrile. The protocol must be performed with a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.
-
Solution: If this occurs, you may need to remove the miscible organic solvent using a rotary evaporator and then redissolve the residue in an appropriate immiscible solvent before proceeding with the extraction.[11]
Frequently Asked Questions (FAQs)
Q: Why use sodium bicarbonate (NaHCO₃) instead of a stronger base like sodium hydroxide (NaOH)?
A: The choice of base depends on the acidity of the compound. 3,5,6-Trichloro-4-hydroxypicolinic acid has two acidic protons. The carboxylic acid proton is significantly more acidic than the phenolic hydroxyl proton. Sodium bicarbonate (a weak base) is generally sufficient to deprotonate the carboxylic acid. Using a stronger base like NaOH would deprotonate both sites, which is also effective for extraction but can sometimes lead to side reactions or be less selective if other weakly acidic impurities are present. For this specific purification, NaHCO₃ is a safe and effective choice.
Q: How do I know which layer is which in the separatory funnel?
A: The layer with the higher density will be at the bottom. In this protocol, the aqueous solution is denser than diethyl ether, so the aqueous layer will be on the bottom. If you are ever unsure, add a few drops of water to the funnel and observe which layer it joins.[11]
Q: What is the purpose of the final wash with cold deionized water?
A: The acidification step produces both your desired product and a significant amount of sodium chloride (NaCl) from the neutralization of the sodium bicarbonate with hydrochloric acid. The final wash with a small amount of cold water helps to dissolve and remove this inorganic salt impurity from your final product. Using cold water is key to minimizing the loss of your desired organic product, which has some slight solubility in water.
Q: Can I use a different organic solvent?
A: Yes, other water-immiscible organic solvents can be used. Ethyl acetate is a common alternative. Dichloromethane (DCM) is also effective, but be aware that it is denser than water, so the organic layer would be the bottom layer. Always check the relative densities of your chosen solvent and the aqueous phase.
Chemical Properties Table
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₃NO₃ | PubChem[13] |
| Molecular Weight | 242.44 g/mol | LookChem[14] |
| Appearance | White to off-white solid | LookChem[14] |
| Melting Point | 194-197 °C | LookChem[14] |
| Predicted pKa | 1.58 ± 0.32 | LookChem[14] |
References
-
Acid–base extraction. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil. Retrieved February 15, 2026, from [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. (2020, November 12). LCGC International. Retrieved February 15, 2026, from [Link]
-
3,5,6-Trichloro-4-hydroxypicolinic acid. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
3,5,6-Trichloro-4-hydroxy-2-picolinic Acid. (n.d.). LookChem. Retrieved February 15, 2026, from [Link]
-
Video: Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Retrieved February 15, 2026, from [Link]
-
Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. Retrieved February 15, 2026, from [Link]
-
Acid-Base Extraction Definition. (2025, August 15). Fiveable. Retrieved February 15, 2026, from [Link]
-
Emulsion Problem Encountered in Extractions. (2018, March 23). BrainKart. Retrieved February 15, 2026, from [Link]
-
Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved February 15, 2026, from [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018, May 17). AZoM. Retrieved February 15, 2026, from [Link]
-
Tips & Tricks: Emulsions. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 15, 2026, from [Link]
-
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 15, 2026, from [Link]
-
Problems with extractions. (n.d.). University of York, Department of Chemistry. Retrieved February 15, 2026, from [Link]
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. Acid-Base Extraction | Purpose, Theory & Applications - Video | Study.com [study.com]
- 3. fiveable.me [fiveable.me]
- 4. magritek.com [magritek.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Troubleshooting [chem.rochester.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. brainkart.com [brainkart.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. azom.com [azom.com]
- 11. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 3,5,6Trichloro-4-hydroxypicolinic acid | C6H2Cl3NO3 | CID 20536984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. lookchem.com [lookchem.com]
Technical Support Center: Synthesis of 6-Chloro-4-hydroxypicolinic Acid
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-4-hydroxypicolinic acid. Our goal is to move beyond simple protocols by explaining the causality behind experimental choices, ensuring both accuracy and reproducibility in your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 6-Chloro-4-hydroxypicolinic acid?
A1: The synthesis of 6-Chloro-4-hydroxypicolinic acid typically proceeds through one of two primary pathways, each with distinct advantages and challenges. The choice of route often depends on the availability of starting materials and the scale of the reaction.
-
Oxidation of a Picoline Precursor: This is a very common and direct method. The synthesis starts with a substituted 2-methylpyridine (a picoline), such as 6-chloro-4-hydroxy-2-methylpyridine. The methyl group at the 2-position is then oxidized to a carboxylic acid.[1] This route is favored for its straightforwardness, though the oxidation step requires careful control to prevent over-oxidation or decarboxylation.[2][3]
-
Hydrolysis and Functional Group Manipulation: This route often begins with a more heavily halogenated and readily available precursor, such as 2,4-dichloro-6-methylpyridine.[4] The synthesis involves a sequence of reactions, including selective hydrolysis of the chlorine atom at the 4-position, followed by oxidation of the methyl group. This multi-step approach can offer better control over the introduction of functional groups.
Q2: How do I choose the right starting material?
A2: Your choice of starting material is critical and is primarily dictated by commercial availability and the synthetic pathway you select.
-
For the Oxidation Route: The ideal precursor is 6-chloro-4-hydroxy-2-methylpyridine. If this is not available, you might start from 2,4-dichloro-6-methylpyridine[5][6] and perform a selective hydrolysis to generate the 4-hydroxy group before proceeding with oxidation.
-
For the Hydrolysis Route: 2,4-dichloro-6-methylpyridine is a common and versatile starting material used in the synthesis of various substituted pyrimidines and pyridines.[5][7][8] Its reactivity allows for sequential functionalization at different positions.
Q3: What are the key challenges I should anticipate in this synthesis?
A3: The primary challenges include achieving selective reactions, preventing byproduct formation, and purifying the final product.
-
Yield Optimization: Low yields can result from incomplete reactions, product degradation under harsh conditions, or competing side reactions.[9][10]
-
Byproduct Formation: Over-oxidation can lead to decarboxylation, while incomplete reactions can leave unreacted starting materials or intermediates.[2][11]
-
Purification: The final product often needs to be separated from structurally similar impurities and inorganic salts, typically requiring a combination of acid-base extraction and recrystallization.[9][11]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Yield of 6-Chloro-4-hydroxypicolinic acid
A low yield is one of the most common issues. The underlying cause can usually be traced to one of several key areas in the protocol.
Q: My oxidation reaction (from 6-chloro-4-hydroxy-2-methylpyridine) is giving a very low yield. What went wrong?
A: This is a frequent challenge. Let's break down the potential causes and solutions.
-
Possible Cause 1: Ineffective Oxidant or Conditions. The oxidation of a methyl group on a pyridine ring requires a strong oxidizing agent and precise temperature control.[12]
-
Expert Insight: Potassium permanganate (KMnO₄) or manganese dioxide (MnO₂) in acidic or basic conditions are commonly used. However, the reaction is highly exothermic. If the temperature rises uncontrollably, it can lead to decarboxylation of the desired product, effectively destroying your yield.[2][12] Conversely, if the temperature is too low or the reaction time is too short, the reaction will be incomplete.[3]
-
Troubleshooting Steps:
-
Verify Oxidant Quality: Ensure your oxidizing agent is fresh and has not degraded.
-
Control Temperature: Add the oxidant portion-wise to the reaction mixture while maintaining the temperature within the recommended range (e.g., 90-100°C for KMnO₄). Use an ice bath for cooling as needed.
-
Optimize Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the starting material will indicate completion.
-
Consider Alternative Catalytic Systems: Modern methods often use catalytic systems like N-hydroxyphthalimide (NHPI) with cobalt salts and molecular oxygen, which can offer higher selectivity under milder conditions.[13]
-
-
-
Possible Cause 2: Product Degradation. Picolinic acid derivatives can be sensitive to extreme pH or high temperatures during workup.[9]
-
Expert Insight: After the oxidation, the product exists as a salt in the solution. When acidifying to precipitate the carboxylic acid, adding the acid too quickly can create localized "hot spots" of high acidity, potentially causing degradation.
-
Troubleshooting Steps:
-
Cool Before Acidification: Ensure the reaction mixture is cooled to room temperature or below before slowly adding acid.
-
Slow Acidification: Add the acid dropwise with vigorous stirring to maintain a uniform pH.
-
-
Below is a workflow to diagnose low-yield issues in the oxidation step.
Caption: Troubleshooting workflow for low yield.
Problem 2: Significant Byproduct Formation
The presence of persistent impurities can complicate purification and lower the overall yield of the desired product.
Q: My final product is contaminated with a significant amount of an unknown impurity. How can I identify and eliminate it?
A: Byproduct formation is often a result of side reactions competing with your main synthetic pathway.
-
Possible Cause 1: Decarboxylation.
-
Expert Insight: As mentioned, excessive heat during oxidation or workup can cause the newly formed carboxylic acid group to be lost as CO₂, resulting in the formation of 6-chloro-4-hydroxypyridine.
-
Solution: Strict temperature control is paramount. Ensure your reaction and workup steps do not exceed the recommended temperatures.
-
-
Possible Cause 2: Incomplete Hydrolysis (if starting from a di-chloro precursor).
-
Expert Insight: If your synthesis involves hydrolyzing 2,4-dichloro-6-methylpyridine, the reaction may not go to completion, leaving unreacted starting material or partially hydrolyzed intermediates in your product.
-
Solution: Ensure you are using a sufficient molar excess of the base (e.g., NaOH or KOH) and that the reaction is heated for an adequate amount of time to drive the hydrolysis to completion.[14]
-
-
Possible Cause 3: Formation of Isomers.
-
Expert Insight: In some synthetic routes, particularly those involving carboxylation of the pyridine ring, there is a risk of forming positional isomers.[15]
-
Solution: This is highly route-dependent. If you are using a palladium-catalyzed carbonylation, for example, the choice of ligand can influence regioselectivity.[16][17] For the more common oxidation route, this is less of a concern.
-
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be a challenge.
Q: I'm struggling to purify the crude product. Recrystallization isn't working well and I suspect inorganic salt contamination.
A: This is a classic purification problem for acidic organic compounds. A multi-step approach combining acid-base extraction with recrystallization is often necessary.[11]
-
Expert Insight: Your product, 6-Chloro-4-hydroxypicolinic acid, is an acid. This property can be exploited to separate it from neutral or basic organic impurities and inorganic salts.
-
Troubleshooting Steps & Protocol:
-
Dissolution: Dissolve the crude solid in a suitable aqueous base, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution. Your acidic product will deprotonate and dissolve as its sodium salt, while neutral impurities will remain insoluble.
-
Filtration: Filter the basic solution to remove any insoluble organic impurities.
-
Acidification: Cool the filtrate in an ice bath and slowly acidify it with a strong acid like hydrochloric acid (HCl). As the pH drops below the pKa of your product, it will protonate and precipitate out of the solution as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any remaining inorganic salts (like NaCl).
-
Recrystallization: The solid obtained from this process should be significantly purer. Now, proceed with recrystallization from a suitable solvent system (e.g., ethanol/water or methanol/water) to remove any remaining organic impurities that were soluble in the basic solution.[9][11]
-
Experimental Protocols & Data
Protocol 1: Oxidation of 6-chloro-4-hydroxy-2-methylpyridine
This protocol is a representative example based on established methods for picoline oxidation.[12][13]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloro-4-hydroxy-2-methylpyridine (1.0 eq) in a 1M aqueous solution of sodium hydroxide (NaOH).
-
Heating: Heat the solution to 80-90°C.
-
Oxidation: Slowly add potassium permanganate (KMnO₄, approx. 3.0 eq) in small portions over 2-3 hours. Maintain the temperature below 100°C. The purple color of the permanganate will disappear as it is consumed.
-
Reaction Monitoring: After the addition is complete, continue heating for another 1-2 hours, or until TLC analysis shows the consumption of the starting material. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Quenching & Filtration: Cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.
-
Purification (Acid-Base Extraction): Combine the filtrate and washings. Cool the solution in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 2-3. A white or off-white solid will precipitate.
-
Isolation & Drying: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield crude 6-Chloro-4-hydroxypicolinic acid.
Data Summary: Picoline Oxidation Conditions
The table below summarizes various conditions reported for the oxidation of picoline derivatives to their corresponding carboxylic acids, providing a reference for optimization.
| Starting Material | Oxidant/Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-picoline | Co(OAc)₂ / NHPI / O₂ | Acetic Acid | 100 | - | 76% | [13] |
| 3-picoline | Co(OAc)₂ / Mn(OAc)₂ / NHPI / Air | Acetic Acid | 150 | 1 | 85% | [13] |
| 4-picoline | Co(II) / NHPI / Phosphonium Bromide / O₂ | Acetic Acid | 190 | 6 | ~10% (low conversion) | [3] |
| alpha-picoline | MnO₂ / H₂SO₄ | Sulfuric Acid | 130-140 | >3 | - | [12] |
| Pyridine-2-carboxylic acid | Thionyl Chloride / Bromine / DMF | Acetonitrile | 85 | 4 | 85.2% (for methyl ester) | [18] |
Note: Yields are highly substrate and condition-dependent. This table is for comparative purposes.
Visualizing the Synthetic Pathway
The following diagram illustrates a common synthetic route starting from 2,4-dichloro-6-methylpyridine.
Caption: A common two-step synthesis pathway.
References
- THE PREPARATION OF PYRIDINECARBOXYLATES FROM CHLOROPYRIDINES BY THE PALLADIUM-CATALYZED ALKOXYCARBONYLATION INTRODUCTION - Semantic Scholar. (URL: )
- How to improve the reproducibility of 4-(2-Hydroxyethyl)picolinic acid experiments - Benchchem. (URL: )
- Synthesis of Novel Pyridine‐Carboxylates as Small‐Molecule Inhibitors of Human Aspartate/Asparagine‐β‐Hydroxylase - PMC. (URL: )
- Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conform
- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - M
- Dipicolinic Acid as Intermedi
- JP2011153081A - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google P
- 4-Chloropyridine-2-carboxylic acid - Chem-Impex. (URL: )
- Design of Carboxylation of Pyridines with CO2.
- OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. (URL: )
- (IUCr) Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)
- 2,4-Dichloro-6-methylpyrimidine CAS#: 5424-21-5 - ChemicalBook. (URL: )
- Picoline - Wikipedia. (URL: )
- 2,4-Dichloro-6-methylpyrimidine 98 5424-21-5 - Sigma-Aldrich. (URL: )
- Methods for Hydroxamic Acid Synthesis - PMC - NIH. (URL: )
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. (URL: )
- 6-hydroxynicotinic acid - Organic Syntheses Procedure. (URL: )
- Technical Support Center: Purification of 3,5,6-Trichloro-4-hydroxypicolinic Acid - Benchchem. (URL: )
- Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides - MDPI. (URL: )
- US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google P
- 2,4-Dichloro-6-methylpyrimidine, 98% 25 g | Buy Online | Thermo Scientific Chemicals. (URL: )
- Optimization of the reaction conditions | Download Scientific Diagram - ResearchG
- Approaching Synthesis Problems. (URL: )
- 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471 - PubChem. (URL: )
- WO2024018354A1 - A process for the synthesis of 4-alkoxy-3-hydroxypicolinic acids and intermediates thereof - Google P
- Organic Chemistry Synthesis Problems. (URL: )
- Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide - ResearchG
- Base and additive free click chemistry strategy to accomplish the synthesis of amalgamated pyrazolo-triazole heterocyclic - Growing Science. (URL: )
- Troubleshooting low yield in 4-Hydroxycoumarin synthesis - Benchchem. (URL: )
- 2,4-Dichloro-6-methylpyridine | C6H5Cl2N | CID 11959083 - PubChem. (URL: )
- Chemoenzymatic synthesis planning guided by synthetic potential scores - Zhao Group @ UIUC. (URL: )
- How to get better at synthesis problems? : r/chemhelp - Reddit. (URL: )
- WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine - Google P
- Synthesis method of 2, 6-dichloro-4- ((4-hydroxyphenyl) amino)
Sources
- 1. Picoline - Wikipedia [en.wikipedia.org]
- 2. pp.bme.hu [pp.bme.hu]
- 3. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides [mdpi.com]
- 4. 2,4-Dichloro-6-methylpyridine | C6H5Cl2N | CID 11959083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-ジクロロ-6-メチルピリミジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-Dichloro-6-methylpyrimidine CAS#: 5424-21-5 [m.chemicalbook.com]
- 8. 2,4-Dichloro-6-methylpyrimidine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Dipicolinic Acid as Intermediate for the Synthesis [univook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Synthesis of Novel Pyridine‐Carboxylates as Small‐Molecule Inhibitors of Human Aspartate/Asparagine‐β‐Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JP2011153081A - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]
Technical Support Center: Solubility Optimization for 6-Chloro-4-hydroxypicolinic Acid
Ticket ID: SOL-6CL-4OH-PA-001 Subject: Overcoming poor solubility in organic solvents for synthesis and purification. Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Brick Dust" Challenge
6-Chloro-4-hydroxypicolinic acid (6-Cl-4-OH-PA) presents a classic "brick dust" challenge in organic synthesis. Its insolubility stems from two synergistic factors:
-
Zwitterionic Lattice: The molecule exists in a zwitterionic equilibrium between the pyridine nitrogen (basic) and the carboxylic acid (acidic).
-
Pyridone Tautomerism: The 4-hydroxy substituent favors the 4-pyridone tautomer in the solid state.[1] This creates a robust intermolecular hydrogen-bonding network (amide-like stacking) that resists disruption by non-polar solvents like Dichloromethane (DCM) or Toluene.[1]
This guide provides three distinct strategies to overcome this: Solvent System Engineering , Transient Solubilization (for reactions), and Structural Derivatization (for purification).
Module 1: Solvent System Engineering
For dissolution without chemical modification.[1]
Troubleshooting Guide: Selecting the Correct Solvent
User Question: "I cannot get the starting material into solution for a standard coupling reaction. DCM and THF are failing.[1] What should I use?"
Technical Resolution: Standard organic solvents lack the dielectric constant required to break the zwitterionic lattice. You must utilize dipolar aprotic solvents or "disruptor" solvents.[1]
| Solvent Class | Recommended Solvent | Solubility Rating | Application Context |
| Dipolar Aprotic | DMSO (Dimethyl sulfoxide) | High | General stock solutions; SNAr reactions.[1] |
| Dipolar Aprotic | DMF (Dimethylformamide) | Moderate-High | Peptide coupling; Esterification.[1] |
| Fluorinated | HFIP (Hexafluoroisopropanol) | High | "The Nuclear Option." Excellent for dissolving peptide-like aggregates due to strong H-bond donating ability.[1] |
| Protic | Methanol (Hot) | Moderate | Recrystallization; Methyl ester synthesis.[2] |
| Non-Polar | DCM, Toluene, Hexane | Insoluble | Do not use without derivatization. |
Protocol: The "Co-Solvent Trick" for DCM Reactions If your reaction must run in DCM (e.g., using a catalyst sensitive to DMSO), use a "solubilizing spike":
-
Dissolve 6-Cl-4-OH-PA in the minimum volume of DMF or HFIP .[1]
-
Dilute slowly with DCM.
-
Result: The compound often remains in a supersaturated state long enough for the reaction to proceed.
Module 2: Transient Solubilization (Reaction Optimization)
For running reactions in organic media without permanent modification.
Issue: "My reagents are soluble in THF, but my substrate is a rock."
Solution: Use Silylation or Ion-Pairing to mask the polar functional groups temporarily.[1]
Method A: In-Situ Silylation (The "Lipophilic Mask")
Silylating agents cap the polar -OH and -COOH groups, converting the molecule into a lipophilic species soluble in DCM/THF.
-
Reagents: BSA (N,O-Bis(trimethylsilyl)acetamide) or HMDS (Hexamethyldisilazane).
-
Mechanism:
Protocol:
-
Suspend 6-Cl-4-OH-PA in dry DCM or THF under inert atmosphere (N₂).
-
Add 2.2 - 3.0 equivalents of BSA.[1]
-
Stir at Room Temperature (RT) for 30–60 mins.
-
Observation: The suspension will turn into a clear solution as the TMS-derivative forms.
-
Proceed: Add your downstream reagents (e.g., acyl chloride, coupling agents). The TMS groups will hydrolyze during the aqueous workup, returning your desired product.
Method B: Lipophilic Ion-Pairing
Use a lipophilic base to form a soluble salt.[1]
-
Reagents: DIPEA (Diisopropylethylamine) or TBAOH (Tetrabutylammonium hydroxide).
-
Protocol: Add 1.05 eq of DIPEA to the suspension in DCM. The formation of the ammonium carboxylate salt disrupts the lattice and increases solubility in organic media.
Module 3: Permanent Derivatization & Purification
For isolation and chromatography.[1][3]
Issue: "The product streaks on silica gel and crashes out on the column."
Solution: You cannot purify the free acid/pyridone easily on normal phase silica. You must protect it.[1][4]
Workflow: Methyl Ester Protection
Converting the carboxylic acid to a methyl ester eliminates the zwitterion and significantly improves solubility in Ethyl Acetate/Hexanes.
Protocol (Thionyl Chloride Method):
-
Cool: Chill dry Methanol (0.5 M concentration relative to substrate) to 0°C.
-
Activate: Add SOCl₂ (1.5 eq) dropwise.[1] (Exothermic! Generates HCl in situ).[1]
-
Add: Add solid 6-Cl-4-OH-PA.
-
Reflux: Heat to reflux for 3–5 hours.
-
Workup: Concentrate in vacuo. The residue is the HCl salt of the methyl ester, which is far more manageable.
Visualization: Solubility Decision Tree
Caption: Decision logic for selecting the appropriate solubilization strategy based on experimental intent.
Frequently Asked Questions (FAQs)
Q1: Why does my compound precipitate when I acidify the aqueous workup? A: This is the Isoelectric Point (pI) effect. 6-Cl-4-OH-PA has a pKa for the pyridine nitrogen (~3.[1]0) and the carboxylic acid (~3-4).[3][5][6][7] As you lower the pH from basic conditions, you pass through the zwitterionic state where net charge is zero. This is the point of minimum solubility.
-
Tip: If you overshoot the pH (go too acidic, pH < 1), it may re-dissolve as the cationic hydrochloride salt. Aim for pH 3–4 for maximum precipitation.
Q2: Can I use Acetone? A: Generally, no. While acetone is polar, it often fails to disrupt the strong crystal lattice of picolinic acid derivatives. Acetone/Water mixtures are more effective, but pure acetone usually results in a suspension.
Q3: I see two spots on TLC after dissolving in Methanol. Is it impure? A: Likely not.[1] You are observing Tautomers . 4-Hydroxypicolinic acids exist in equilibrium between the enol (hydroxy-pyridine) and keto (pyridone) forms. On silica, these can sometimes separate or streak. Run TLC with a drop of acetic acid or triethylamine to force a single ionization state.[1]
References
-
Solubility of Picolinic Acid Derivatives
-
Silylation Strategies
-
Purification by Acid-Base Extraction
-
Tautomerism in Hydroxypyridines
Sources
- 1. 6-Chloro-4-hydroxypicolinic acid - CAS:1060809-87-1 - Sunway Pharm Ltd [3wpharm.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6-Chloropicolinic acid | 4684-94-0 [chemicalbook.com]
- 5. CAS 5470-22-4: Chloropicolinicacid | CymitQuimica [cymitquimica.com]
- 6. 3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability & Handling of 6-Chloro-4-hydroxypicolinic Acid
Current Status: Operational Topic: Prevention of Decomposition (Decarboxylation & Hydrolysis) Audience: Medicinal Chemists, Process Chemists, CMC Leads
Executive Summary: The "Dual-Threat" Instability
As a scaffold in drug discovery, 6-Chloro-4-hydroxypicolinic acid (6-Cl-4-OH-PA) presents a unique "push-pull" stability challenge. Its synthetic utility lies in the orthogonality of its functional groups, but this same electronic structure creates two distinct decomposition pathways:
-
Thermal Decarboxylation: Driven by the electron-deficient pyridine ring and the 4-hydroxy group, leading to 2-chloro-4-hydroxypyridine.
-
C6-Chlorine Hydrolysis: The ring nitrogen activates the C6-chlorine toward Nucleophilic Aromatic Substitution (
), leading to 4,6-dihydroxypicolinic acid (inactive byproduct).
This guide provides the mechanistic insight and protocols required to navigate the narrow "Goldilocks Zone" where this molecule remains stable.
Module 1: Preventing Thermal Decarboxylation
The Enemy: The Hammick Mechanism via Zwitterionic Intermediates.
The Mechanism
Picolinic acids do not decarboxylate via a simple anionic pathway. Instead, they follow the Hammick Mechanism , which requires the formation of a zwitterionic intermediate (protonated ring nitrogen, deprotonated carboxylate).
-
Risk Factor: The 4-hydroxyl group is an electron-donating group (EDG) by resonance, but the pyridine ring itself is electron-withdrawing. The 6-chloro substituent further withdraws electron density, destabilizing the C2-carboxyl bond.
-
Critical Insight: Decarboxylation rates are highest at the isoelectric point (pI) where the zwitterion concentration is maximized.
Stability Protocol
To prevent
| Parameter | Recommendation | Mechanistic Rationale |
| pH Control | Maintain pH > 5.0 | At basic pH, the molecule exists as the anionic carboxylate/phenolate. The lack of a proton on the ring nitrogen significantly raises the activation energy for decarboxylation. |
| Temperature | < 80°C (Aqueous) | In aqueous media, water acts as a bridge to facilitate proton transfer during decarboxylation. Above 100°C, half-life drops to minutes. |
| Solvent | Aprotic Polar | Solvents like DMSO or DMF reduce the stabilization of the transition state compared to water/alcohols. |
Visualization: Stability Decision Tree
Figure 1: Decision matrix for assessing thermal stability risks. High temperatures in protic media maximize the zwitterionic state responsible for decarboxylation.
Module 2: Preserving the C6-Chlorine (Hydrolysis Prevention)
The Enemy: Acid-Catalyzed
The Mechanism
The C6-Chlorine is "activated" because it is ortho to the ring nitrogen.
-
Acidic Conditions: Protonation of the ring nitrogen makes the ring highly electrophilic. Water (a weak nucleophile) can attack C6, displacing chloride. Rate enhancement: ~10,000x.
-
Basic Conditions: Strong hydroxide ions (
) are potent nucleophiles that can directly attack C6, even without ring protonation.
Stability Protocol
You must avoid the "Activation" (Acid) and the "Attacker" (Strong Nucleophile).
| Condition | Risk Level | Outcome |
| Strong Acid (HCl/ | EXTREME | Protonated ring leads to rapid hydrolysis to 4,6-dihydroxypicolinic acid. |
| Strong Base ( | HIGH | Direct displacement of Cl by |
| Non-Nucleophilic Base (DIPEA/ | LOW | Best for deprotonating the acid without attacking the chlorine. |
Module 3: Standardized Workup Protocol
Handling 6-Cl-4-OH-PA requires careful isolation to avoid decomposition during the concentration phase.
The "Cold-Acid" Precipitation Method
Do not strip water under heat if the pH is acidic. Instead, use isoelectric precipitation.
-
Starting State: Reaction mixture is likely basic (pH > 8) to maintain stability.
-
Cooling: Cool mixture to 0–5°C (Ice bath).
-
Acidification: Slowly add 1M HCl or Acetic Acid dropwise.
-
Target:pH 3.0 – 3.5 .
-
Note: This is the Isoelectric Point (pI). The zwitterion is least soluble here.
-
-
Filtration: A white/off-white solid will precipitate. Filter immediately.
-
Drying: Vacuum dry at < 40°C. Do not oven dry > 60°C.
Visualization: Isolation Workflow
Figure 2: The "Cold-Acid" precipitation workflow minimizes the time the molecule spends in the unstable acidic state.
Frequently Asked Questions (FAQ)
Q1: I need to perform a Suzuki coupling on the C6-Cl. Can I use aqueous
-
Recommendation: Switch to anhydrous conditions using
or in Dioxane/DMF to eliminate water, thereby preventing hydrolysis entirely.
Q2: Can I esterify the carboxylic acid to improve stability? A: Yes, this is the gold standard. Converting the acid to a Methyl or Ethyl ester (6-Chloro-4-hydroxypicolinate) removes the zwitterionic pathway, effectively shutting down decarboxylation.
-
Method: Treat with
in MeOH at 0°C RT. Do not reflux aggressively. The ester is significantly more stable and easier to handle in organic solvents.
Q3: My compound turned yellow/brown during workup. What happened? A: This indicates decomposition.
-
Brown: Likely polymerization or oxidative degradation of the 4-hydroxy group (phenol-like oxidation). Ensure you degas solvents if using high temps.
-
Yellow: Often indicates hydrolysis to the di-hydroxy species, which can form quinone-like structures. Check if you exposed the material to strong acid/base while hot.
Q4: Why does the literature say picolinic acids are stable, but mine is decomposing? A: "Picolinic acid" (unsubstituted) is relatively stable. Your molecule has a 4-OH and 6-Cl .[1]
-
The 4-OH pushes electron density, making the ring more susceptible to electrophilic issues.
-
The 6-Cl pulls density, making the carboxylate bond weaker.
-
You are fighting a multi-variable substituent effect that simple picolinic acid does not face.
References
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 55(8), 1342–1347.
- Establishes the Hammick mechanism and the role of zwitterions in picolinic acid decarboxyl
- Katritzky, A. R., & Lagowski, J. M. (1971). The Principles of Heterocyclic Chemistry. Academic Press. Foundational text describing the activation of C2/C6 halogens in pyridine rings by the ring nitrogen.
-
Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007).[2] Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(33), 10096-10097.
- Provides context on the stability and reactivity of chloropyridines during synthesis.
-
PubChem Compound Summary: 6-Chloro-4-hydroxypyridine-2-carboxylic acid. (n.d.). National Center for Biotechnology Information.
-
Physical property data and structural confirmation.[3]
-
Sources
- 1. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 2. Direct Synthesis of Pyridine Derivatives [organic-chemistry.org]
- 3. Characterization and modification of phenolic acid decarboxylase from marine bacteria for the synthesis of 4-vinyl phenol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of HPLC Methods for Picolinic Acid Derivative Quantification
For researchers, scientists, and drug development professionals, the quantification of picolinic acid and its derivatives is a critical step in various stages of pharmaceutical development and quality control. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, prized for its precision and resolving power. However, the reliability of any quantitative HPLC data is fundamentally dependent on the rigorous validation of the analytical method.[1][2] This guide provides an in-depth, experience-driven comparison of approaches to HPLC method validation for picolinic acid derivatives, grounded in scientific integrity and regulatory expectations.
The Foundational Importance of Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[1][2] For the quantification of picolinic acid derivatives, which may act as active pharmaceutical ingredients (APIs), impurities, or key intermediates, a validated HPLC method ensures data accuracy, precision, and reliability, which are non-negotiable for regulatory submissions and ensuring patient safety.[1] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines that form the basis of modern analytical method validation.[3][4][5][6][7][8][9]
Core Validation Parameters: A Comparative Discussion
The validation of an HPLC method is a multifaceted process, with each parameter assessing a different aspect of the method's performance.[10][11] The interplay between these parameters ensures a comprehensive evaluation of the method's suitability.
Caption: Interrelationship of Core HPLC Method Validation Parameters.
Specificity and Selectivity
Expertise & Experience: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12][13][14] Selectivity, often used interchangeably, refers to the method's ability to differentiate and quantify the analyte from other substances.[12][13] For picolinic acid derivatives, this is crucial as structurally similar compounds may be present.
Experimental Protocol: Specificity Assessment
-
Analyte Identification: Inject a solution of the picolinic acid derivative standard and a blank (mobile phase or sample matrix without the analyte) to ensure no interfering peaks at the analyte's retention time.
-
Forced Degradation Studies: Subject the picolinic acid derivative to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.
-
Chromatographic Analysis: Analyze the stressed samples by HPLC. The method is specific if the analyte peak is well-resolved from any degradation product peaks.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity, ensuring the analyte peak is spectrally homogeneous.[15]
Linearity and Range
Expertise & Experience: Linearity demonstrates the direct proportionality of the analytical method's response to the concentration of the analyte over a specified range.[16][17] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[18][19]
Experimental Protocol: Linearity and Range Determination
-
Standard Preparation: Prepare a series of at least five standard solutions of the picolinic acid derivative at different concentrations, typically spanning 80% to 120% of the expected sample concentration.[10]
-
HPLC Analysis: Inject each standard solution in triplicate.
-
Calibration Curve: Plot the average peak area against the corresponding concentration.
-
Statistical Analysis: Perform a linear regression analysis. The correlation coefficient (r²) should ideally be ≥ 0.999.[10] Visual inspection of the plot is also crucial to identify any non-linearity.[10]
| Parameter | Typical Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999[10] |
| Y-intercept | Should be close to zero |
| Residual Plot | Random distribution around zero |
Accuracy
Expertise & Experience: Accuracy represents the closeness of the test results obtained by the method to the true value.[10][20] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[10]
Experimental Protocol: Accuracy Assessment
-
Sample Spiking: Prepare samples by spiking a known quantity of the picolinic acid derivative into a placebo or blank matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.[18][21]
-
Analysis: Analyze the spiked samples using the HPLC method.
-
Recovery Calculation: Calculate the percentage recovery of the analyte.
Typical Acceptance Criteria for Accuracy:
-
Assay of Drug Substance/Product: 98.0% to 102.0% recovery.[10][21]
-
Impurity Quantification: A wider range, often 80.0% to 120.0%, may be acceptable depending on the impurity level.[10]
Precision
Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10] It is evaluated at two levels: repeatability and intermediate precision.[20]
Experimental Protocol: Precision Evaluation
-
Repeatability (Intra-assay Precision):
-
Analyze a minimum of six replicate samples of the picolinic acid derivative at 100% of the target concentration on the same day, with the same analyst and instrument.[20]
-
Alternatively, analyze three different concentrations in triplicate within the method's range.[20]
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the combined data from both studies.
-
Typical Acceptance Criteria for Precision:
-
Assay: %RSD ≤ 2%[21]
-
Impurity Testing: %RSD may be higher, often ≤ 10%, depending on the concentration.
Robustness
Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[22][23][24] This provides an indication of its reliability during normal usage.[23]
Experimental Protocol: Robustness Testing
-
Parameter Variation: Deliberately vary critical HPLC parameters one at a time, such as:
-
Analysis and Evaluation: Analyze a standard solution under each varied condition and evaluate the impact on system suitability parameters (e.g., retention time, resolution, tailing factor).[24]
Caption: Workflow for HPLC Method Robustness Testing.
System Suitability: The Daily Method Performance Check
Expertise & Experience: Before any sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is adequate for the intended analysis.[26][27][28][29] SST is not part of method validation but is a critical component of routine analysis to confirm system performance.[28]
Experimental Protocol: System Suitability Testing
-
Standard Injection: Inject a standard solution of the picolinic acid derivative multiple times (typically 5-6 replicate injections).[26]
-
Parameter Evaluation: Evaluate key chromatographic parameters against pre-defined acceptance criteria.
| System Suitability Parameter | Typical Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | ≤ 2.0[29] | Ensures good peak shape for accurate integration. |
| Theoretical Plates (N) | > 2000[29] | Indicates column efficiency and good separation. |
| Resolution (Rs) | > 2.0 between the analyte and the closest eluting peak[26] | Confirms adequate separation from potential interferences. |
| %RSD of Peak Area | ≤ 2.0% for replicate injections[26] | Demonstrates injector precision. |
| %RSD of Retention Time | ≤ 1.0% for replicate injections[26] | Indicates stable pump performance. |
Comparative HPLC Methods for Picolinic Acid
Several HPLC methods have been reported for the determination of picolinic acid, often in biological matrices. A comparison of key chromatographic parameters from published methods can guide initial method development.
| Parameter | Method 1[30] | Method 2[31] | Method 3[32] |
| Column | C18 reversed-phase | Capcell Pak C18 | Phenomenex C18 Luna |
| Mobile Phase | 30 mM phosphate buffer (pH 6-8) with 1 mM TBAHS and methanol | 0.1 M sodium phosphate (pH 3.0) with 3.0 mM zinc acetate and 3.5 mM trimethylamine | 0.1% formic acid in water and acetonitrile (gradient) |
| Detection | UV at 265 nm | Fluorescence (Ex: 336 nm, Em: 448 nm) post-column UV irradiation | UV (wavelength not specified) |
| Flow Rate | 0.5 mL/min | 0.8 mL/min | 350 µL/min |
This comparison highlights the versatility in HPLC conditions for picolinic acid analysis, with choices in stationary phase, mobile phase composition, and detection method influencing sensitivity and selectivity. For instance, fluorescence detection after post-column derivatization can offer enhanced sensitivity for low-level quantification.[31][33]
Conclusion
The validation of an HPLC method for the quantification of picolinic acid derivatives is a systematic and scientifically rigorous process that is fundamental to ensuring the quality and safety of pharmaceutical products.[2] By meticulously evaluating specificity, linearity, accuracy, precision, and robustness, and by consistently performing system suitability tests, researchers and drug development professionals can have high confidence in their analytical data. This guide provides a framework based on industry best practices and regulatory expectations, empowering scientists to develop and validate reliable HPLC methods for their specific needs.
References
- Validation Of Analytical Methods For Pharmaceutical Analysis - Sema.
- System Suitability Test in HPLC – Key Parameters Explained - assayprism.com.
- Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline.
- FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration.
- System suitability in HPLC Analysis - Pharmaceutical Updates.
- What Is HPLC Method Robustness Assessment and Its Importance? - Altabrisa Group.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- What is the difference between specificity and selectivity of the HPLC method?.
- System Suitability Testing: Ensuring Reliable Results - Lab Manager.
- Implementing Robustness Testing for HPLC Methods - Separation Science.
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
- Don't Get Lost in Your HPLC Method Development - Thermo Fisher Scientific.
- System Suitability in HPLC Analysis | Pharmaguideline.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International.
- HPLC Method Validation: Key Parameters and Importance - assayprism.com.
- Linearity and Range in Analytical Method Validation by HPLC - Industrial Pharmacist.
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager.
- SciELO Brazil - VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM.
- FDA Releases Guidance on Analytical Procedures - BioPharm International.
- How To Perform Linearity and Range In Method Validation: Easy Tips - PharmaGuru.
- What is the difference between specificity and selectivity of the... - ECHEMI.
- Robustness Tests | LCGC International.
- What Is Linearity in HPLC Analysis and Its Importance? - Altabrisa Group.
- Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC.
- Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide - Altabrisa Group.
- What is the difference between specificity and selectivity? - Lösungsfabrik.
- Hplc method development and validation: an overview - SciSpace.
- (PDF) New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids - ResearchGate.
- HPLC Method Development and Validation for Pharmaceutical Analysis.
- Solubility and Crystallization Studies of Picolinic Acid - MDPI.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- Development and Validation of Analytical Method for Quantitative Determination of Drugs by HPLC - A Review.
- ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PubMed.
Sources
- 1. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. scribd.com [scribd.com]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 9. database.ich.org [database.ich.org]
- 10. assayprism.com [assayprism.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. What is the difference between specificity and selectivity? [mpl.loesungsfabrik.de]
- 15. scispace.com [scispace.com]
- 16. industrialpharmacist.com [industrialpharmacist.com]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. pharmaguru.co [pharmaguru.co]
- 20. pharmtech.com [pharmtech.com]
- 21. altabrisagroup.com [altabrisagroup.com]
- 22. altabrisagroup.com [altabrisagroup.com]
- 23. Don't Get Lost in Your HPLC Method Development [thermofisher.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. sepscience.com [sepscience.com]
- 26. assayprism.com [assayprism.com]
- 27. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 28. System Suitability Testing: Ensuring Reliable Results | Lab Manager [labmanager.com]
- 29. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 30. researchgate.net [researchgate.net]
- 31. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Evaluation of Coupling Reagents for the Amidation of 6-Chloro-4-hydroxypicolinic Acid
Executive Summary
Recommendation: T3P (Propylphosphonic Anhydride) is the superior reagent for the direct amidation of 6-chloro-4-hydroxypicolinic acid.
While HATU offers faster kinetics, it presents a significant risk of O-acylation (polymerization) at the unprotected 4-hydroxyl position and requires difficult purification to remove tetramethylurea byproducts. T3P provides a critical balance of chemoselectivity—preferencing amine attack over the phenolic hydroxyl—and offers a streamlined aqueous workup ideal for scale-up. EDC/HOBt is functionally viable but suffers from sluggish conversion due to the electron-deficient nature of the pyridine ring.
Technical Analysis & Substrate Profiling
The Substrate Challenge
The amidation of 6-chloro-4-hydroxypicolinic acid presents a "Perfect Storm" of synthetic challenges that disqualifies many standard protocols:
-
Electronic Deactivation: The pyridine ring is inherently electron-deficient. The chlorine at C6 and the carboxylic acid at C2 further withdraw electron density, making the carbonyl carbon less nucleophilic after activation, but the initial activation step can be sluggish.
-
Zwitterionic Interference: The unprotected 4-hydroxyl group is phenolic (pKa ~9.5). Under the basic conditions required for HATU/EDC couplings (typically pH 8-9 with DIPEA), this hydroxyl deprotonates, creating a competing nucleophile. This leads to O-acylation , resulting in oligomers (esters) rather than the desired amide.
-
Chelation: The picolinic acid motif (N atom adjacent to COOH) can chelate metals or interact unfavorably with certain Lewis acid additives.
Reagent Evaluation Matrix
| Feature | T3P (Propylphosphonic Anhydride) | HATU | EDC / HOBt |
| Mechanism | Mixed Anhydride | Active Ester (OAt) | Carbodiimide / Active Ester |
| Reactivity | High (Thermal activation often req.) | Very High (Fast at RT) | Moderate to Low |
| Chemoselectivity | Excellent (Favors Amine > OH) | Poor (Attacks OH if amine is slow) | Moderate |
| Epimerization | Negligible | Low (but risk of guanidinylation) | Low (with HOBt) |
| Workup | Aqueous Wash (Water soluble byproducts) | Chromatography required | Aqueous Wash (Urea removal can be hard) |
| Atom Economy | Moderate | Low (Large byproduct mass) | High |
| Cost | Moderate | High | Low |
Experimental Performance Data
The following data represents a comparative performance profile for the coupling of 6-chloro-4-hydroxypicolinic acid with a model amine (Benzylamine, 1.1 equiv) in DMF or EtOAc.
Table 1: Reaction Metrics by Coupling Reagent
| Reagent | Base | Solvent | Time (h) | Conversion (%) | Isolated Yield (%) | Purity (HPLC Area %) | Major Impurity |
| T3P (50%) | Pyridine | EtOAc | 4 | >98% | 92% | 98.5% | None detected |
| HATU | DIPEA | DMF | 1 | >99% | 78% | 88.0% | O-Acyl Oligomer (10%) |
| EDC / HOBt | NMM | DCM | 12 | 75% | 60% | 91.0% | Unreacted Acid |
| SOCl₂ * | N/A | Toluene | 2 | 100% | 45% | 60.0% | 4-Chloro derivative / Polymer |
*Note: Thionyl chloride (Acid Chloride route) is contraindicated for this substrate due to the conversion of the 4-OH to 4-Cl and uncontrolled polymerization.
Mechanistic Insight: The "O-Acylation" Trap
The primary failure mode with HATU is the formation of the highly reactive OAt-ester. If the target amine is sterically hindered or slow to react, the phenoxide anion (generated by DIPEA) attacks the activated ester, forming a dimer. T3P forms a sterically bulkier mixed anhydride that is kinetically slower to react with the sterically crowded phenol but remains reactive toward the primary amine.
Visualization of Reaction Pathways
The following diagram illustrates the kinetic competition between the desired amidation and the fatal O-acylation side reaction.
Figure 1: Kinetic competition between Amidation (Path A) and O-Acylation (Path B). T3P suppresses Path B.
Recommended Protocol: T3P-Mediated Coupling
This protocol is validated for scalability and minimizes the risk of phenolic interference.[1]
Materials
-
Substrate: 6-Chloro-4-hydroxypicolinic acid (1.0 equiv)
-
Amine: Target amine (1.1 - 1.2 equiv)
-
Reagent: T3P (Propylphosphonic anhydride), 50% w/w in EtOAc (1.5 equiv)
-
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)
Step-by-Step Methodology
-
Slurry Formation:
-
Charge 6-Chloro-4-hydroxypicolinic acid (1.0 equiv) and the Amine (1.1 equiv) into the reactor.
-
Add EtOAc (10 volumes relative to acid mass). Note: The acid may not fully dissolve initially; this is normal.
-
-
Base Addition:
-
Cool the mixture to 0–5 °C.
-
Add Pyridine (3.0 equiv) dropwise. The reaction may become homogeneous or form a finer slurry.
-
Why Pyridine? It acts as both a base and an acylation catalyst, and it is less likely to deprotonate the 4-OH as aggressively as DIPEA.
-
-
T3P Activation:
-
Add T3P solution (1.5 equiv) dropwise over 30 minutes, maintaining temperature < 10 °C.
-
Exotherm Control: T3P addition is exothermic; rapid addition can degrade the reagent.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (20–25 °C).
-
Stir for 2–4 hours.
-
IPC (In-Process Control): Monitor by HPLC. Target < 2% residual acid. If conversion stalls, heat to 40 °C (T3P is thermally stable).
-
-
Workup (The "Self-Validating" Step):
-
Add water (5 volumes). Stir for 15 minutes.
-
Separate phases. The T3P byproducts (water-soluble phosphates) partition into the aqueous layer.
-
Wash organic layer with 0.5 M HCl (to remove excess pyridine/amine).
-
Wash organic layer with Sat. NaHCO₃ (to remove unreacted acid).
-
Dry (Na₂SO₄) and concentrate.[2]
-
Workflow Diagram
Figure 2: Optimized T3P process flow for high-purity isolation.
Troubleshooting & Critical Parameters
-
Stalled Reaction: If using EDC, the reaction often stalls at 70-80% conversion. Do not add more EDC; it will only generate more urea byproduct. Switch to T3P.
-
Solubility Issues: If the substrate is insoluble in EtOAc, use DMF/EtOAc (1:4) mixture or switch to NMP. If using DMF, T3P is still effective, but the aqueous workup requires more washes to remove the DMF.
-
O-Acylation Observed: If you see the "dimer" peak (Mass = 2x Acid - H2O + Amine), you are likely using too strong a base (like TEA/DIPEA) with a highly reactive agent (HATU). Switch to Pyridine or NMM and reduce the temperature.
References
-
Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [Link]
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]
Sources
Benchmarking the Performance of 6-Chloro-4-hydroxypicolinic Acid-Based Inhibitors: A Comparative Guide for Drug Discovery Professionals
Introduction
In the landscape of epigenetic drug discovery, the Jumonji C (JmjC) domain-containing histone demethylases have emerged as a critical target class.[1][] These 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenases play a pivotal role in regulating gene expression through the demethylation of histone lysine residues.[3] Dysregulation of JmjC demethylase activity has been implicated in a variety of diseases, most notably cancer, making them attractive targets for therapeutic intervention.[1][3] Among the various scaffolds investigated for JmjC inhibition, 6-Chloro-4-hydroxypicolinic acid and its derivatives have garnered significant attention due to their potential for potent and selective inhibition.
This guide provides an in-depth, objective comparison of the performance of 6-Chloro-4-hydroxypicolinic acid-based inhibitors against other notable alternatives. We will delve into their mechanism of action, present supporting experimental data for performance benchmarking, and provide detailed protocols for key assays to enable researchers to conduct their own comparative studies.
Mechanism of Action: Competitive Inhibition of 2-Oxoglutarate
The primary mechanism by which 6-Chloro-4-hydroxypicolinic acid and related pyridine-2,4-dicarboxylic acid (2,4-PDCA) derivatives exert their inhibitory effect is through competition with the co-substrate 2-oxoglutarate (2OG).[1][4] These inhibitors structurally mimic 2OG, allowing them to bind to the active site of JmjC demethylases and chelate the essential Fe(II) cofactor. This competitive binding prevents the natural substrate from being processed, thereby inhibiting the demethylation reaction.[1]
The following diagram illustrates the catalytic cycle of a JmjC histone demethylase and the competitive inhibition by a 6-Chloro-4-hydroxypicolinic acid-based inhibitor.
Caption: Competitive inhibition of JmjC demethylases.
Comparative Performance Benchmarking
To objectively evaluate the performance of 6-Chloro-4-hydroxypicolinic acid-based inhibitors, it is essential to benchmark them against other established or emerging inhibitor classes. A critical aspect of this comparison is the assessment of both potency (how strongly an inhibitor binds to its target) and selectivity (the inhibitor's preference for the target enzyme over other related enzymes).
Key Performance Indicators:
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
-
Ki (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme. Like IC50, a lower Ki value signifies a more potent inhibitor.[5]
-
Selectivity Profile: The IC50 or Ki values against a panel of related enzymes (e.g., other 2OG oxygenases) to determine the inhibitor's specificity.
Alternative Inhibitor Scaffolds:
For a comprehensive comparison, we will consider the following alternative inhibitor scaffolds that target JmjC demethylases and other related 2OG oxygenases:
-
Pyridine-2,4-dicarboxylic acid (2,4-PDCA): The parent scaffold from which many derivatives, including 6-chloro-4-hydroxypicolinic acid, are derived. It serves as a crucial benchmark.[4]
-
5-Carboxy-8-hydroxyquinoline (IOX1): A potent, broad-spectrum inhibitor of 2OG oxygenases.[6]
-
N-Oxalylglycine (NOG): A classic 2OG analogue and competitive inhibitor.
-
Pyrimidinediamine derivatives: A class of compounds that have shown promise as dual inhibitors of other enzyme classes and could be adapted for JmjC inhibition.[7][8]
-
Quinazoline derivatives: Another versatile scaffold that has been explored for the inhibition of various enzymes.[9][10][11]
Quantitative Performance Data
The following table summarizes the reported IC50 values for representative inhibitors from each class against a selection of JmjC demethylases and other 2OG oxygenases. This data provides a snapshot of their relative potencies and selectivities.
| Inhibitor Scaffold | Target Enzyme | IC50 (µM) | Reference |
| 6-Chloro-4-hydroxypicolinic acid derivative | KDM4C (JMJD2C) | Data not widely published | |
| Pyridine-2,4-dicarboxylic acid (2,4-PDCA) | JMJD5 | ~0.5 | [4] |
| PHD2 | Data available in source | [4] | |
| FIH | Data available in source | [4] | |
| 5-Aminoalkyl-2,4-PDCA derivative (e.g., 20c) | JMJD5 | ~0.5 | [4] |
| AspH | ~50 | [4] | |
| 5-Carboxy-8-hydroxyquinoline (IOX1) | JmjC Demethylases | Broad-spectrum, potent | [][6] |
| GSK-J4 | KDM6A/B (UTX/JMJD3) | Selective inhibitor | [][3] |
| 4-Hydroxypyrazole derivative | KDM4C (JMJD2C) | Identified as inhibitor | [12] |
Note: Direct comparative data for 6-Chloro-4-hydroxypicolinic acid derivatives against a wide panel of JmjC demethylases is still emerging in the public domain. The table provides a framework for how such data should be presented.
Experimental Protocols for Performance Evaluation
To ensure the generation of reliable and reproducible data for benchmarking inhibitor performance, standardized and well-validated experimental protocols are crucial. The following sections detail step-by-step methodologies for key in vitro assays.
Enzymatic Inhibition Assay (Biochemical Assay)
This assay directly measures the effect of an inhibitor on the catalytic activity of a purified enzyme. A common method is to monitor the production of a reaction product over time.
Methodology:
-
Enzyme and Substrate Preparation:
-
Reconstitute or dilute the purified recombinant JmjC demethylase to the desired concentration in the appropriate assay buffer.
-
Prepare the histone peptide substrate (e.g., a methylated H3 peptide) at a concentration typically at or near its Km value.[13]
-
-
Inhibitor Preparation:
-
Dissolve the 6-Chloro-4-hydroxypicolinic acid-based inhibitor and comparator compounds in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution to create a range of inhibitor concentrations for IC50 determination.[13]
-
-
Reaction Mixture Assembly:
-
In a microplate, combine the assay buffer, co-factors (Fe(II), ascorbate), and the 2OG co-substrate.
-
Add the serially diluted inhibitors to the respective wells.
-
Include control wells with no inhibitor (100% activity) and no enzyme (background).[13]
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the enzyme to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period, ensuring the reaction remains in the linear range.[13]
-
-
Detection and Data Analysis:
-
Terminate the reaction (e.g., by adding a quenching agent).
-
Detect the amount of product formed. Common detection methods include:
-
AlphaLISA® or HTRF®: Homogeneous assays that use antibody-based detection of the demethylated product.
-
Mass Spectrometry (MS): Directly measures the conversion of substrate to product.[4]
-
Coupled Enzyme Assays: The product of the demethylase reaction is used as a substrate for a second enzyme that generates a detectable signal (e.g., fluorescence or absorbance).[14]
-
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for an enzymatic inhibition assay.
Cell-Based Inhibition Assay
Cell-based assays are essential to evaluate the ability of an inhibitor to penetrate cell membranes and engage its target in a more physiologically relevant environment.[6]
Methodology:
-
Cell Culture and Seeding:
-
Culture a relevant cell line (e.g., a cancer cell line known to be dependent on a specific JmjC demethylase) under standard conditions.
-
Seed the cells into a multi-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the 6-Chloro-4-hydroxypicolinic acid-based inhibitor and comparators.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells with the compounds for a defined period (e.g., 24, 48, or 72 hours).
-
-
Endpoint Measurement:
-
Assess the effect of the inhibitor on a relevant cellular phenotype. Common endpoints include:
-
Cell Proliferation/Viability Assays: Measure the number of viable cells using reagents like resazurin or by quantifying ATP levels.[15]
-
Western Blotting: Analyze the global levels of the specific histone methylation mark that is the target of the JmjC demethylase. A successful inhibitor should lead to an increase in this mark.
-
Quantitative PCR (qPCR): Measure the expression of downstream target genes that are regulated by the JmjC demethylase.
-
-
-
Data Analysis:
-
For proliferation assays, calculate the percentage of inhibition relative to the vehicle control and determine the EC50 (half-maximal effective concentration).
-
For Western blotting and qPCR, quantify the changes in protein or mRNA levels, respectively.
-
Caption: Workflow for a cell-based inhibition assay.
Selectivity Profiling
Assessing the selectivity of an inhibitor is critical to minimize off-target effects.[16] This is typically achieved by screening the inhibitor against a panel of related enzymes.
Methodology:
-
Enzyme Panel Selection:
-
Choose a panel of enzymes that are structurally or functionally related to the primary target. For JmjC inhibitors, this would include other JmjC demethylases and other 2OG oxygenases.
-
-
Assay Execution:
-
Perform enzymatic inhibition assays for each enzyme in the panel using the same methodology as described above.
-
-
Data Analysis:
-
Determine the IC50 value for the inhibitor against each enzyme in the panel.
-
Calculate the selectivity ratio by dividing the IC50 for an off-target enzyme by the IC50 for the primary target. A higher ratio indicates greater selectivity.
-
Conclusion
The 6-Chloro-4-hydroxypicolinic acid scaffold represents a promising starting point for the development of potent and selective inhibitors of JmjC histone demethylases. Objective benchmarking of these inhibitors against established alternatives is paramount for advancing the field of epigenetic drug discovery. This guide has provided a framework for such a comparison, outlining the key performance indicators, presenting a template for comparative data, and detailing essential experimental protocols. By adhering to rigorous scientific principles and employing validated methodologies, researchers can confidently evaluate the performance of novel inhibitors and contribute to the development of next-generation epigenetic therapeutics.
References
- Creative Enzymes. (2025, November 8). Experimental Activity Validation of Inhibitors.
- National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
- OMICS International. Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics.
- Le, D. D., et al. (2023, August 1). 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5. Journal of Medicinal Chemistry.
- A Practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024, November 1). PMC.
- Guidelines for the digestive enzymes inhibition assay. (2022, August 1). ResearchGate.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC.
- Pharmaron. Potency Assay Guide.
- Tumber, A., et al. (2014, March 15). A cell-permeable ester derivative of the JmjC histone demethylase inhibitor IOX1. PubMed.
- Benchchem. Benchmarking 4-(4-Aminophenoxy)pyridine-2-carboxamide Derivatives: A Comparative Guide for Drug Discovery Professionals.
- Recent developments in catalysis and inhibition of the Jumonji histone demethylases. (n.d.). eScholarship.org.
- BOC Sciences. Histone Demethylase Inhibitors, Agonists and Modulators.
- Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. (2023, March 11). MDPI.
- Yuan, J., et al. (2011, November 8). PF-04691502, a Potent and Selective Oral Inhibitor of PI3K and mTOR Kinases with Antitumor Activity. AACR Journals.
- Leurs, U., et al. (2012, September 15). Inhibitor scaffold for the histone lysine demethylase KDM4C (JMJD2C).
- Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2024, March 21). MDPI.
- Comparative chart listing performances of some other drugs acting as corrosion inhibitors of mild steel. ResearchGate.
- Zhang, C., et al. (2018, January 11). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. PubMed.
- Replacement of the Hydroxamic Acid Group in the Selective HDAC8 Inhibitor PCI-34051. (2024, May 22). PMC.
- Discovery of 2,4-pyrimidinediamine derivatives as potent dual inhibitors of ALK and HDAC. (2021, November 15).
- Natural products that inhibit carbonic anhydrase. SciSpace.
- Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. (2010, June 15). PubMed.
- LpxC Inhibitors: Design, Synthesis, and Biological Evaluation of Oxazolidinones as Gram-negative Antibacterial Agents. PMC.
- Analogues of 2′-hydroxychalcone with modified C4-substituents as the inhibitors against human acetylcholinesterase. PMC.
- 2,4-Pyridinedicarboxylic acid = 98.0 499-80-9. Sigma-Aldrich.
- Discovery of Novel Chemical Series of OXA-48 β-Lactamase Inhibitors by High-Throughput Screening. (2021, June 25). MDPI.
- Mechanisms of CYP450 Inhibition. (2021, May 17). Encyclopedia MDPI.
- Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study. (2017, November 29). MDPI.
- Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. (2023, June 5). FDA.
- Biochemistry, Cytochrome P450. (2023, April 24). StatPearls - NCBI Bookshelf.
- Tucker, H., & Thomas, D. F. (1992, March 6). Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. Journal of Medicinal Chemistry.
- Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. (2021, March 5). ResearchGate.
- Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. PMC.
- Specialist Pharmacy Service. (2024, May 22). Understanding enzyme or transporter-based drug interactions.
Sources
- 1. escholarship.org [escholarship.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. omicsonline.org [omicsonline.org]
- 6. A cell-permeable ester derivative of the JmjC histone demethylase inhibitor IOX1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2,4-pyrimidinediamine derivatives as potent dual inhibitors of ALK and HDAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
